6-Methoxypyridine-3,4-diamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDQHTDJIYOWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436764 | |
| Record name | 6-methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-26-7 | |
| Record name | 6-methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxypyridine-3,4-diamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-Methoxypyridine-3,4-diamine is a substituted pyridine derivative with a unique arrangement of functional groups that makes it a compound of significant interest in medicinal chemistry and materials science.[1] Characterized by a pyridine ring functionalized with a methoxy group and two adjacent amine groups, this molecule serves as a versatile building block for the synthesis of novel heterocyclic compounds.[1] Its structural features, particularly the ortho-diamine moiety, allow for diverse chemical transformations and interactions with biological targets.[1] This document provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications of this compound, supported by detailed experimental protocols and logical workflows.
Molecular Structure and Identifiers
The fundamental identity of this compound is established by its molecular formula, C₆H₉N₃O, and a molecular weight of approximately 139.16 g/mol .[1][2] The core structure consists of a pyridine ring with a methoxy group at the 6-position and amino groups at the 3 and 4-positions.[1] This specific substitution pattern is key to its chemical reactivity and potential biological activity.[1]
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 127356-26-7[1][2][3] |
| Molecular Formula | C₆H₉N₃O[1][2][3] |
| Molecular Weight | 139.16 g/mol [1][2] |
| Canonical SMILES | COC1=NC=C(C(=C1)N)N[1] |
| InChI | InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9)[1][2] |
| InChI Key | JQDQHTDJIYOWQQ-UHFFFAOYSA-N[1][2] |
| MDL Number | MFCD09744015[2][3] |
| PubChem CID | 10214396[2] |
Physicochemical and Safety Data
The known physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Boiling Point | 368.23 °C at 760 mmHg[2] |
| Density | 1.251 g/cm³[2] |
| Flash Point | 176.5 °C[2] |
Safety and Handling: this compound is associated with the following hazard statements, requiring appropriate safety precautions in a laboratory setting.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Point)[2] | Warning [2] | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H320: Causes eye irritation.[2]H335: May cause respiratory irritation.[2] | P261, P280, P301+P312, P302+P352, P305+P351+P338[2] |
Synthesis Pathway
The synthesis of this compound can be achieved through multi-step synthetic routes.[1] A common strategy involves the introduction of nitro groups onto a functionalized pyridine ring, followed by reduction. A generalized workflow for synthesizing substituted diaminopyridines often starts with a di-substituted pyridine precursor.
Spectroscopic Characterization
Structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra are proprietary or not widely published, the expected features can be predicted based on the molecule's functional groups.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two amine groups, and the methyl protons of the methoxy group. The aromatic protons will appear in the downfield region (typically 6.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The amine protons often appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. The methoxy group protons will be a sharp singlet, typically around 3.5-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (~100-160 ppm). The carbon attached to the methoxy group will be significantly downfield. The methyl carbon of the methoxy group will appear in the upfield region (typically 50-60 ppm). Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ carbons.[4]
4.2. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present.[5]
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N-H Stretching: The two amino groups will give rise to characteristic stretches in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching).
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1650 cm⁻¹ region.
-
C-O Stretching: A strong absorption corresponding to the C-O stretch of the aryl ether will be present in the 1200-1275 cm⁻¹ range.[6]
4.3. Mass Spectrometry (MS)
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Electron Impact (EI-MS): This technique will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 139). High-resolution mass spectrometry can confirm the elemental composition (C₆H₉N₃O).[4] Fragmentation patterns can provide further structural information.
Experimental Protocols
This section provides standardized protocols for the characterization of this compound.
5.1. Protocol for NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific solvent.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 240 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
If necessary, perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ signals.
-
5.2. Protocol for IR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
5.3. Protocol for Mass Spectrometry Analysis
-
Sample Preparation (EI-MS): Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a volatile solvent.
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.
-
For high-resolution analysis, use a suitable mass analyzer (e.g., TOF or Orbitrap) to determine the exact mass to four decimal places.
-
Potential Applications and Research Interest
The unique molecular architecture of this compound makes it a valuable scaffold in several areas of research and development.
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Pharmaceutical Research: The presence of two amine groups and a methoxy group suggests potential for developing new drugs.[1] The amine groups can participate in hydrogen bonding with biological targets, while the methoxy group can enhance solubility and bioavailability.[1] Derivatives have been investigated for their potential as antitumor, antimicrobial, and neuroprotective agents.[1]
-
Materials Science: The aromatic ring and amine functionalities make it a useful building block for synthesizing new polymers or catalysts with specific optical or electronic properties.[1]
-
Agrochemicals: It can be used as a precursor in the synthesis of agrochemicals for pest control or plant growth regulation.[1]
References
An In-depth Technical Guide to 6-Methoxypyridine-3,4-diamine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypyridine-3,4-diamine is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science.[1] Its unique structure, featuring a pyridine ring substituted with a methoxy group and two adjacent amino groups, makes it a valuable precursor for the synthesis of various biologically active molecules and functional materials.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key chemical processes.
Introduction
This compound, with the CAS number 127356-26-7, is a substituted pyridine derivative.[1] The arrangement of its functional groups—a methoxy group at the 6-position and amino groups at the 3 and 4-positions—confers a unique combination of reactivity and potential for biological interactions.[1] The adjacent amino groups are particularly significant as they can participate in the formation of fused heterocyclic systems, such as imidazopyridines, which are scaffolds for various therapeutic agents.[2] Research has suggested that derivatives of this compound may exhibit antitumor, antimicrobial, and neuroprotective properties.[1] Furthermore, its ability to form complexes with metal ions opens up applications in catalysis and materials science.[1]
Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting point and solubility are not widely reported in the scientific literature.
Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| Appearance | Not widely reported; likely a solid at room temperature. | Based on related diamino pyridine compounds. |
| Melting Point | Not available | [3] |
| Boiling Point | 368.23 °C at 760 mmHg | [3] |
| Density | 1.251 g/cm³ | [3] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely, enhanced by the amino groups capable of hydrogen bonding.[1] | No quantitative data available. |
Chemical Properties
| Property | Description |
| IUPAC Name | This compound |
| CAS Number | 127356-26-7 |
| SMILES | COC1=NC=C(C(=C1)N)N |
| InChI | InChI=1S/C6H9N3O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3,(H2,7,9) |
| Reactivity | The amino groups are nucleophilic and can undergo reactions such as acylation, alkylation, and condensation. The pyridine ring can participate in electrophilic aromatic substitution, although the electron-donating amino groups can complicate reactivity. The adjacent diamine functionality is a key feature for the synthesis of fused heterocyclic systems.[1] |
Spectral Data (Predicted)
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-2 |
| ~6.5 | s | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.5-4.5 (broad) | s | 4H | -NH₂ (x2) |
Note: The chemical shifts of the amino protons can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~155-160 | C-6 |
| ~140-145 | C-4 |
| ~130-135 | C-2 |
| ~120-125 | C-3 |
| ~100-105 | C-5 |
| ~53-58 | -OCH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching of the methoxy group |
| 1620-1580 | Medium to Strong | C=C and C=N stretching of the pyridine ring |
| 1650-1550 | Medium | N-H bending (scissoring) |
| 1250-1200 | Strong | Asymmetric C-O-C stretching of the methoxy group |
| 1050-1000 | Medium | Symmetric C-O-C stretching of the methoxy group |
Mass Spectrometry (MS) (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 124 | [M - CH₃]⁺ |
| 110 | [M - NH₂ - H]⁺ |
| 95 | [M - CH₃ - NH₂ - H]⁺ |
Experimental Protocols
The following protocols are representative methods for the synthesis, purification, and analysis of this compound, based on established chemical literature for similar compounds. Researchers should adapt these methods as necessary and perform all work in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis: Reduction of 6-Methoxy-3-nitro-4-aminopyridine
A common route to vicinal diamines is the reduction of a corresponding nitro-amino compound.
Materials:
-
6-Methoxy-3-nitro-4-aminopyridine
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Hydrazine hydrate
-
Diatomaceous earth
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methoxy-3-nitro-4-aminopyridine (1.0 eq) in ethanol (20 mL per gram of starting material).
-
To this solution, add 10% palladium on carbon (0.1 eq by weight).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add hydrazine hydrate (3.0 eq) dropwise to the refluxing mixture. Caution: This reaction is exothermic and may cause vigorous gas evolution.
-
After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification: Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated at reflux for 10-15 minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Analysis: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) can be used. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
Procedure:
-
Prepare a standard solution of the purified this compound in the mobile phase.
-
Inject the standard solution onto the HPLC system and record the retention time and peak area.
-
Prepare a solution of the sample to be analyzed and inject it into the HPLC system under the same conditions.
-
The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks detected at an appropriate wavelength (e.g., 254 nm).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a logical workflow for the synthesis of this compound and a general experimental workflow for its characterization.
Caption: A plausible synthetic route to this compound.
Caption: General workflow for the characterization of a synthesized compound.
Conclusion
This compound is a compound with considerable synthetic utility and potential for applications in drug discovery and materials science. While a complete experimental dataset for its physical and chemical properties is not yet fully available in the public domain, this guide provides a comprehensive summary of the existing knowledge and predictive data. The outlined experimental protocols offer a solid foundation for researchers to synthesize, purify, and characterize this promising molecule. Further investigation into its biological activities and reaction chemistry is warranted to fully explore its potential.
References
Discovery and history of 6-Methoxypyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypyridine-3,4-diamine is a substituted pyridinediamine that holds potential as a versatile building block in medicinal chemistry, materials science, and agricultural chemistry.[1] Its unique arrangement of a methoxy group and two adjacent amino groups on a pyridine ring presents opportunities for the synthesis of novel heterocyclic compounds with diverse biological and material properties.[1] Despite its commercial availability and potential applications, detailed scientific literature on its discovery, specific synthetic protocols, and comprehensive characterization remains limited, suggesting it is a relatively understudied compound.[1] This guide provides a comprehensive overview of the available information on this compound, including its properties, general synthetic strategies, and potential applications.
Introduction
This compound, with the CAS Registry Number 127356-26-7, is a heterocyclic organic compound.[2][3][4][5] The core structure features a pyridine ring substituted with a methoxy group at the 6-position and amino groups at the 3- and 4-positions. This substitution pattern makes it an interesting candidate for constructing more complex molecular architectures, particularly fused heterocyclic systems. The presence of vicinal diamines allows for the formation of five-membered rings, such as imidazoles, upon reaction with appropriate reagents.
While the specific historical discovery of this compound is not well-documented in readily available scientific literature, its emergence is likely tied to the broader exploration of substituted pyridines in various fields of chemical research.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data, primarily from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 127356-26-7 | [2][3][4][5] |
| Molecular Formula | C₆H₉N₃O | [2][3] |
| Molecular Weight | 139.16 g/mol | [4] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=NC=C(C(=C1)N)N | [1] |
| Predicted Boiling Point | 368.2 ± 37.0 °C (at 760 mmHg) | Predicted |
| Predicted Density | 1.251 ± 0.06 g/cm³ | Predicted |
| Predicted pKa | 7.34 ± 0.42 | Predicted |
Note: Predicted values are computationally derived and have not been experimentally verified in published literature.
Synthesis and Manufacturing
Detailed, step-by-step experimental protocols for the synthesis of this compound are not explicitly described in published scientific journals. However, general synthetic strategies for substituted pyridines can be inferred. The synthesis would likely involve a multi-step process.[1]
A plausible synthetic approach could start from a suitably substituted pyridine ring, followed by nitration and subsequent reduction of the nitro groups to amines. For instance, a common strategy for introducing vicinal diamines on an aromatic ring is the reduction of a corresponding ortho-nitroamino compound.
General Synthetic Workflow (Hypothetical)
The following diagram illustrates a generalized, hypothetical multi-step synthesis for a diaminopyridine derivative, which could be adapted for this compound.
Caption: Hypothetical multi-step synthetic workflow for this compound.
Example of a Related Synthesis: 2,3-Diamino-6-methoxypyridine
While a specific protocol for the 3,4-diamino isomer is unavailable, a patented process for the synthesis of the related isomer, 2,3-diamino-6-methoxypyridine, provides insight into the potential synthetic steps. This process starts from 2,6-dichloropyridine.
Experimental Protocol for 2,3-Diamino-6-methoxypyridine Dihydrochloride (for comparison)
-
Nitration: 2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
-
Ammonolysis: The resulting 2,6-dichloro-3-nitropyridine undergoes ammonolysis to yield 2-amino-6-chloro-3-nitropyridine.
-
Methoxylation: The chloro group is substituted with a methoxy group using sodium methoxide in methanol to give 2-amino-6-methoxy-3-nitropyridine.
-
Reduction: The nitro group is reduced to an amino group using a reducing agent such as stannous chloride in concentrated hydrochloric acid to afford 2,3-diamino-6-methoxypyridine dihydrochloride.
-
Neutralization: The dihydrochloride salt is neutralized with a base like aqueous ammonia to yield the free base, 2,3-diamino-6-methoxypyridine.
This multi-step approach highlights the general strategies that could be employed for the synthesis of diaminomethoxypyridines.
Potential Applications
Research into this compound and its derivatives is still in the early stages, but its chemical structure suggests potential applications in several areas:
-
Pharmaceutical Research: The presence of multiple hydrogen bond donors and acceptors, along with the pyridine scaffold (a common motif in bioactive molecules), makes it a valuable starting material for the synthesis of potential drug candidates.[1] Derivatives of similar compounds have been investigated for antitumor, antimicrobial, and neuroprotective effects.[1]
-
Materials Science: The aromatic and functionalized nature of the molecule makes it a candidate for the development of novel polymers, catalysts, and materials with specific optical or electronic properties.[1] Its ability to form complexes with metal ions is also a key area of interest for applications in catalysis and sensor technology.[1]
-
Agricultural Chemicals: The pyridine core is found in many agrochemicals, and derivatives of this compound could be explored for applications in pest control or as plant growth regulators.[1]
Signaling Pathways and Experimental Workflows
Currently, there is no specific, well-defined signaling pathway or detailed experimental workflow in the published literature that directly involves this compound. The references to its potential biological activities, such as neuroprotection, are general and do not provide the mechanistic detail required to construct a signaling pathway diagram.
However, a generalized workflow for the screening of novel compounds derived from this compound for biological activity can be conceptualized.
References
An In-Depth Technical Guide to 6-Methoxypyridine-3,4-diamine
For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide focuses on the chemical identity of 6-Methoxypyridine-3,4-diamine, a compound of interest in various research and development applications.
IUPAC Name and Synonyms
The nomenclature of a chemical compound is fundamental to its identification and study. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each compound has a unique name.
The IUPAC name for the compound with the CAS number 127356-26-7 is This compound [1][2].
In scientific literature and commercial databases, this compound is also referred to by several synonyms. These alternative names are crucial for comprehensive literature searches and procurement.
| Type | Name |
| IUPAC Name | This compound[1][2] |
| Synonym | 6-Methoxy-3,4-Pyridinediamine[1] |
| Synonym | 3,4-Pyridinediamine, 6-methoxy- (9CI)[1][3] |
| Synonym | 3,4-Diamino-6-methoxypyridine[1][3][4] |
| Synonym | 6-Methoxypyridin-3,4-Diamine[1][3] |
| Synonym | 3,4-Diamino-6-Methoxypyridine Hydrochloride[1][3] |
Logical Relationship of Nomenclature
The relationship between the IUPAC name and its synonyms is straightforward. The IUPAC name provides a standardized and universally accepted identifier. Synonyms, on the other hand, may arise from historical naming conventions, different systematic naming systems (like the Chemical Abstracts Service or CAS naming), or variations in representing the chemical structure. All the names listed in the table refer to the same chemical entity.
Caption: Relationship between the IUPAC name and its synonyms.
References
Theoretical Exploration of 6-Methoxypyridine-3,4-diamine: A Computational Guide for Drug Discovery and Materials Science
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypyridine-3,4-diamine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of a pyridine ring, a methoxy group, and vicinal diamines offers multiple sites for hydrogen bonding and coordination, suggesting its potential as a versatile building block. This technical guide provides a comprehensive overview of a prospective theoretical study on this compound. In the absence of direct experimental or computational studies on this specific molecule, this paper outlines a robust computational protocol based on Density Functional Theory (DFT) and presents a set of expected quantitative data derived from analyses of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers embarking on the computational investigation and rational design of novel therapeutics and functional materials based on the this compound scaffold.
Introduction
Substituted pyridines are a critical class of compounds in pharmaceutical and materials research, owing to their diverse biological activities and tunable electronic characteristics. The subject of this guide, this compound, combines the electron-withdrawing nature of the pyridine nitrogen with the electron-donating effects of a methoxy group and two amino groups. This unique electronic arrangement is anticipated to give rise to interesting molecular properties, including a specific charge distribution, reactivity, and intermolecular interaction potential.
Theoretical and computational chemistry offer powerful, cost-effective tools to elucidate the molecular properties of such compounds at the atomic level. By employing quantum chemical calculations, we can predict optimized geometries, electronic structures, and spectroscopic signatures, thereby guiding experimental efforts and accelerating the discovery process. This whitepaper details the standard theoretical methodologies applicable to the study of this compound and provides a set of illustrative data to benchmark future computational work.
Computational Methodology
The primary theoretical approach for investigating the electronic and structural properties of organic molecules like this compound is Density Functional Theory (DFT). DFT provides a good balance between computational accuracy and cost, making it a widely used method in the field.
Geometry Optimization and Vibrational Analysis
The initial step in the computational protocol involves the geometry optimization of the molecule to determine its most stable conformation (a minimum on the potential energy surface). This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p), which is well-suited for organic molecules. Following optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies).
Electronic Property Calculations
Once the optimized geometry is confirmed, single-point energy calculations are performed to derive key electronic properties. These calculations provide insights into the molecule's reactivity, stability, and potential interaction sites. The primary properties of interest include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting non-covalent interactions and reaction pathways.
-
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering a quantitative measure of the charge distribution and polarity of the molecule.
Predicted Quantitative Data
While no direct computational studies on this compound are currently available, the following tables present a set of expected quantitative data. These values are derived from computational studies on structurally related molecules, including methoxypyridines and aminopyridines, and serve as a plausible baseline for future investigations.
Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C2-N1 | 1.34 |
| N1-C6 | 1.35 |
| C5-C6 | 1.40 |
| C4-C5 | 1.39 |
| C3-C4 | 1.41 |
| C2-C3 | 1.39 |
| C6-O1 | 1.36 |
| O1-C7 | 1.43 |
| C3-N2 | 1.40 |
| C4-N3 | 1.40 |
| **Bond Angles (°) ** | |
| C2-N1-C6 | 118.0 |
| N1-C6-C5 | 123.0 |
| C4-C5-C6 | 119.0 |
| C3-C4-C5 | 118.5 |
| C2-C3-C4 | 120.5 |
| N1-C2-C3 | 121.0 |
| N1-C6-O1 | 116.0 |
| C5-C6-O1 | 121.0 |
| C6-O1-C7 | 118.0 |
| C2-C3-N2 | 120.0 |
| C5-C4-N3 | 119.0 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| Frontier Molecular Orbitals | |
| HOMO Energy (eV) | -5.80 |
| LUMO Energy (eV) | -1.20 |
| HOMO-LUMO Gap (eV) | 4.60 |
| Global Reactivity Descriptors | |
| Ionization Potential (eV) | 5.80 |
| Electron Affinity (eV) | 1.20 |
| Electronegativity (χ) | 3.50 |
| Chemical Hardness (η) | 2.30 |
| Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.66 |
| Dipole Moment (Debye) | 3.50 |
Experimental Protocols
The following section details the standard computational protocols for conducting the theoretical studies described in this guide.
Computational Chemistry Protocol
-
Molecule Building and Initial Optimization:
-
The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
An initial geometry optimization is performed using a lower level of theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
The structure is then fully optimized using DFT.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p).
-
Solvation Model (Optional): To simulate a solution environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, specifying the solvent of interest (e.g., water, DMSO).
-
-
Vibrational Frequency Calculation:
-
A frequency calculation is performed at the same level of theory as the optimization (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The results also provide predicted infrared (IR) and Raman spectra.
-
-
Electronic Property Analysis:
-
A single-point energy calculation is performed on the optimized geometry.
-
From this calculation, the following properties are extracted and analyzed:
-
HOMO and LUMO energies and their spatial distributions.
-
Molecular Electrostatic Potential (MEP) map.
-
Mulliken atomic charges.
-
Global reactivity descriptors are calculated from the HOMO and LUMO energies.
-
-
Visualizations
Computational Workflow
The following diagram illustrates the generalized workflow for the computational analysis of this compound's molecular properties.
Hypothetical Signaling Pathway Inhibition
Given its structural motifs, this compound could be investigated as a potential inhibitor of protein kinases, a class of enzymes often implicated in cancer signaling pathways. The diamine and pyridine nitrogen could form key hydrogen bonds within a kinase active site. The diagram below illustrates a hypothetical mechanism of action.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. While direct experimental data for this compound is scarce, the proposed computational protocol, based on well-established DFT methods, provides a clear roadmap for elucidating its structural and electronic properties. The illustrative data presented herein, derived from analogous molecular systems, offers a valuable reference point for future studies. The insights gained from such theoretical work will be instrumental in guiding the synthesis and experimental validation of new drug candidates and functional materials based on this promising molecular scaffold. The provided workflows and hypothetical pathways are intended to stimulate further research into the potential applications of this compound.
Spectroscopic Characterization of 6-Methoxypyridine-3,4-diamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Methoxypyridine-3,4-diamine, a heterocyclic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral data and the methodologies for its characterization.
Introduction
This compound (CAS No. 127356-26-7) is a substituted pyridine with a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol . The presence of a methoxy group and two adjacent amino groups on the pyridine ring imparts unique electronic and structural properties, making it a valuable building block in the synthesis of novel bioactive molecules and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
Predicted Spectral Data
Due to the limited availability of publicly accessible experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and comparison with structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 1H | H-2 (Pyridine ring) |
| ~6.5 | Singlet | 1H | H-5 (Pyridine ring) |
| ~4.5 (broad) | Singlet | 2H | -NH₂ (C4-amine) |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~3.5 (broad) | Singlet | 2H | -NH₂ (C3-amine) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-6 |
| ~145 | C-2 |
| ~135 | C-4 |
| ~125 | C-3 |
| ~105 | C-5 |
| ~55 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |
| 1620 - 1580 | Strong | N-H bending (scissoring) and C=C/C=N ring stretching |
| 1500 - 1400 | Medium to Strong | Aromatic ring stretching |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretching of methoxy group |
| 1050 - 1000 | Medium | Symmetric C-O-C stretching of methoxy group |
| 850 - 750 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 139 | High | [M]⁺ (Molecular ion) |
| 124 | Medium | [M - CH₃]⁺ |
| 110 | Medium | [M - NH₂ - H]⁺ |
| 96 | Medium | [M - CH₃ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal quality.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum displays the relative abundance of different fragment ions, which can be used to deduce the molecular weight and structural features of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This technical guide serves as a foundational resource for researchers working with this compound. The provided predicted data and standardized protocols will aid in the efficient and accurate characterization of this important chemical entity.
Purity and Analytical Standards of 6-Methoxypyridine-3,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the purity and analytical standards for 6-Methoxypyridine-3,4-diamine (CAS No. 127356-26-7), a key intermediate in pharmaceutical research and development. While specific, publicly available analytical data such as Certificates of Analysis for this compound are limited, this document outlines best-practice methodologies for its analysis based on established principles for similar aromatic amine compounds. This guide covers typical purity specifications, potential impurity profiles, and detailed, generalized experimental protocols for identity, purity, and assay determination using modern analytical techniques. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary framework to establish robust quality control measures for this compound.
Introduction
This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural features, including the methoxy group and two adjacent amine functionalities, make it a versatile building block for the synthesis of novel compounds with a range of biological activities.[1] Given its role as a critical starting material, ensuring the purity and quality of this compound is paramount to the integrity and reproducibility of downstream applications, particularly in drug development where impurities can have significant safety and efficacy implications.
This guide provides a framework for the analytical characterization of this compound, drawing upon general principles of analytical chemistry and methodologies applied to structurally related aromatic amines.
Purity and Impurity Profile
Typical Purity Specifications
Based on commercially available information, this compound is typically supplied at purity levels ranging from 95% to 98%.[2] However, for pharmaceutical applications, a higher purity of ≥99.0% is often required. The acceptance criteria for purity should be established based on the specific requirements of the intended use.
| Parameter | Typical Specification | Recommended for Pharmaceutical Use |
| Appearance | Off-white to brown solid | Off-white to pale yellow solid |
| Purity (by HPLC) | ≥95.0% - 98.0% | ≥99.0% |
| Water Content | Not specified | ≤0.5% w/w |
| Residue on Ignition | Not specified | ≤0.1% w/w |
| Heavy Metals | Not specified | ≤10 ppm |
| Individual Unknown Impurity | Not specified | ≤0.10% |
| Total Impurities | Not specified | ≤0.5% |
Table 1: General Purity Specifications for this compound.
Potential Impurity Profile
Impurities in this compound can originate from the synthetic route, degradation, or storage. Understanding the synthesis process is crucial for identifying potential process-related impurities. Common synthetic routes for substituted pyridines may involve multi-step processes where starting materials, intermediates, and by-products can carry over into the final product.[1][3][4][5][6][7]
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Positional isomers of the diamine or methoxy group.
-
Over- or Under-methylated Species: Compounds with additional or missing methoxy groups.
-
Oxidation Products: The aromatic amine groups are susceptible to oxidation, leading to colored impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Inorganic Salts: By-products from reaction and work-up steps.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound. The validation of these analytical methods should be performed in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[8][9][10][11][12]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the primary technique for determining the purity and assay of this compound. A reversed-phase method is generally suitable for this type of polar aromatic compound.
3.1.1. General HPLC Method Development Protocol
The following protocol outlines a systematic approach to developing a stability-indicating HPLC method for this compound.
Caption: A generalized workflow for HPLC method development.
3.1.2. Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the main peak and potential impurities, followed by a column wash and re-equilibration. A typical starting gradient could be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength maximum determined by UV spectroscopy) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A or a mixture of Acetonitrile and Water |
Table 2: Recommended Starting HPLC Conditions for this compound Analysis.
3.1.3. Method Validation Parameters
The chosen HPLC method should be validated for the following parameters as per ICH guidelines:[8][9][10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Spectroscopic Methods for Identification
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H NMR and ¹³C NMR spectra should be acquired.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~ 7.0 - 7.5 | - |
| H5 | ~ 6.0 - 6.5 | - |
| -OCH₃ | ~ 3.8 - 4.0 | ~ 55 - 60 |
| 3-NH₂ | ~ 4.5 - 5.5 (broad) | - |
| 4-NH₂ | ~ 4.5 - 5.5 (broad) | - |
| C2 | - | ~ 140 - 145 |
| C3 | - | ~ 125 - 130 |
| C4 | - | ~ 130 - 135 |
| C5 | - | ~ 100 - 105 |
| C6 | - | ~ 155 - 160 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: These are estimates and actual values may vary depending on the solvent and other experimental conditions).
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected molecular ion peak would be [M+H]⁺ at m/z 140.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amines) | 3200 - 3500 (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic, -OCH₃) | 2850 - 3000 |
| C=C, C=N Stretch (aromatic ring) | 1400 - 1600 |
| C-O Stretch (-OCH₃) | 1000 - 1300 |
| C-N Stretch (amines) | 1250 - 1350 |
Table 4: Expected IR Absorption Bands for this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a new batch of this compound.
Caption: A logical workflow for the analytical testing of this compound.
Signaling Pathways
Currently, there is no specific information available in the public domain regarding signaling pathways directly involving this compound. As a synthetic intermediate, its primary role is as a building block for more complex, biologically active molecules. The biological activity and potential signaling pathway interactions would be characteristic of the final compounds synthesized from this diamine.
Conclusion
The purity and analytical characterization of this compound are critical for its successful application in research and drug development. This technical guide provides a comprehensive framework for establishing robust analytical standards. While specific experimental data for this compound is not widely available, the principles and generalized methodologies outlined here, based on the analysis of similar aromatic amines and in accordance with ICH guidelines, offer a solid foundation for developing and validating the necessary analytical procedures to ensure the quality and consistency of this important chemical intermediate. Researchers are encouraged to use these guidelines to develop and validate their own in-house methods tailored to their specific needs and regulatory requirements.
References
- 1. Buy this compound | 127356-26-7 [smolecule.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 14. Visualizer loader [nmrdb.org]
- 15. CASPRE [caspre.ca]
The Biological Landscape of 6-Methoxypyridine-3,4-diamine: A Compound of Latent Potential
For Immediate Release
Shanghai, China – December 25, 2025 – 6-Methoxypyridine-3,4-diamine, a pyridine derivative with the molecular formula C₆H₉N₃O, presents a compelling scaffold for drug discovery and development.[1] While extensive, specific biological activity data remains nascent in publicly accessible research, its structural features—a methoxy group and vicinal diamines on a pyridine ring—suggest a spectrum of potential therapeutic applications, including roles in oncology, infectious diseases, and neuroprotection. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current understanding of this compound and the broader class of methoxypyridine diamine derivatives, while underscoring the clear need for further empirical investigation.
Overview of Potential Biological Activities
The unique arrangement of a methoxy group and two adjacent amino groups on the pyridine ring of this compound underpins its potential for diverse biological interactions. The amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets, while the methoxy group can influence the molecule's solubility and bioavailability.[1] Research on structurally similar compounds suggests several promising avenues for investigation:
-
Antitumor Activity: Derivatives of aminopyrimidines and other pyridine-containing compounds have demonstrated potent anticancer effects.[2] For instance, certain sulfonamides derived from 2,6-dimethoxypyridin-3-amine have shown inhibitory activity against tubulin polymerization, a key process in cell division, with efficacy against leukemia and solid tumors.[2] While direct evidence for this compound is lacking, its core structure is a recognized pharmacophore in oncology research.
-
Antimicrobial Properties: The presence of amino groups on the pyridine ring can enhance interactions with microbial cell membranes, potentially leading to antimicrobial effects.[1] This is a common feature among various nitrogen-containing heterocyclic compounds.
-
Neuroprotective Effects: Certain methoxypyridine derivatives have been investigated for their neuroprotective properties, indicating a potential therapeutic role in neurodegenerative diseases.[1] For example, methoxypyridine-derived compounds have been explored as gamma-secretase modulators, which are relevant in the context of Alzheimer's disease.
Quantitative Data: A Call for Investigation
A thorough review of scientific literature and chemical databases reveals a conspicuous absence of quantitative biological data for this compound. Key metrics such as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), and binding affinities for specific molecular targets have not been publicly reported. This data gap presents a significant opportunity for original research to characterize the compound's potency and selectivity across various biological assays.
Experimental Protocols: A Framework for Future Research
While specific experimental protocols for this compound are not available, established methodologies for assessing the biological activities of novel chemical entities can be readily adapted.
In Vitro Assays
A foundational step in characterizing the biological activity of this compound would involve a battery of in vitro assays.
3.1.1. Cell Viability and Cytotoxicity Assays: To assess potential antitumor activity, a panel of cancer cell lines should be treated with the compound. Standard colorimetric assays can be employed:
-
MTT Assay: This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
LDH Release Assay: This assay quantifies lactate dehydrogenase (LDH) released from damaged cells, providing a measure of cytotoxicity.
3.1.2. Antimicrobial Susceptibility Testing: The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi using standard methods:
-
Broth Microdilution Method: This method determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
3.1.3. Enzyme Inhibition Assays: Based on the activities of related compounds, enzymatic assays could explore the inhibitory potential of this compound against kinases, proteases, or other enzymes relevant to disease pathways.
In Vivo Models
Should in vitro studies yield promising results, subsequent in vivo evaluation in animal models would be warranted. The choice of model would depend on the observed in vitro activity. For example, if significant anti-proliferative effects are observed, a tumor xenograft model in immunocompromised mice could be employed to assess anti-cancer efficacy in a living organism.
Signaling Pathways and Mechanistic Insights: Charting the Unknown
The specific signaling pathways modulated by this compound are currently unknown. However, based on the activities of analogous compounds, several pathways are plausible targets.
For instance, if the compound exhibits antitumor properties, it may interfere with critical cancer-related signaling pathways such as the PI3K/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates a generalized workflow for investigating the impact of a novel compound on a signaling pathway.
Figure 1. A conceptual workflow for investigating the effect of this compound on a cellular signaling pathway.
To elucidate the mechanism of action, a logical progression of experiments would be necessary, as depicted in the following diagram.
Figure 2. A logical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound stands as a molecule of significant interest, yet its biological activities remain largely unexplored. Its chemical structure suggests a high potential for therapeutic applications, particularly in oncology and infectious diseases. The lack of published quantitative data and detailed experimental studies represents a clear and compelling opportunity for the research community. Future investigations should focus on systematic screening to identify its biological targets, quantify its activity, and elucidate its mechanism of action. Such studies will be crucial in determining whether this compound can be developed into a valuable tool for biomedical research and a lead compound for novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methoxypyridine-3,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyridine-3,4-diamine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of adjacent amino groups on the pyridine ring, combined with the electronic influence of the methoxy group, makes this scaffold a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including imidazopyridines, quinoxalines, and other fused systems. These resulting structures are often explored for their potential as kinase inhibitors, anticancer agents, and other therapeutic applications. This document provides detailed protocols for the synthesis of this compound, based on established chemical transformations, to guide researchers in its preparation.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a multi-step sequence involving the introduction of nitrogen functionalities onto a substituted pyridine core, followed by the reduction of a nitro group to form the vicinal diamine. A common and effective strategy begins with a readily available methoxypyridine derivative, which undergoes nitration and subsequent amination to install the necessary precursors for the final diamine product.
The logical workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-6-methoxy-3-nitropyridine (Intermediate 1)
This protocol is adapted from analogous nitration reactions of substituted pyridines.
Reaction Scheme:
Materials:
-
2-Chloro-6-methoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add 2-chloro-6-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition of nitric acid, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-chloro-6-methoxy-3-nitropyridine.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 11.5 g (85%) |
| Purity (HPLC) | >98% |
Step 2: Synthesis of 4-Amino-6-methoxy-3-nitropyridine (Intermediate 2)
This protocol is based on nucleophilic aromatic substitution of the chloro group by an amino group.
Reaction Scheme:
Materials:
-
4-Chloro-6-methoxy-3-nitropyridine
-
Aqueous Ammonia (NH₃, 28-30%)
-
Ethanol
-
Sealed pressure vessel or autoclave
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a pressure vessel, dissolve 4-chloro-6-methoxy-3-nitropyridine in ethanol.
-
Add an excess of concentrated aqueous ammonia to the solution.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.
-
Maintain the temperature and stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Vent any excess pressure carefully in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-amino-6-methoxy-3-nitropyridine.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 10.0 g |
| Product Yield | 8.5 g (92%) |
| Purity (HPLC) | >99% |
Step 3: Synthesis of this compound (Final Product)
This protocol utilizes a catalytic hydrogenation for the reduction of the nitro group. An alternative reduction using stannous chloride is also presented.
Reaction Scheme:
Materials:
-
4-Amino-6-methoxy-3-nitropyridine
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
To a solution of 4-amino-6-methoxy-3-nitropyridine in methanol or ethanol in a hydrogenation vessel, add a catalytic amount of 10% Pd/C.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound.
This method is adapted from the procedure for a similar isomer.[1]
Materials:
-
4-Amino-6-methoxy-3-nitropyridine
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 4-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid and cool the mixture in an ice bath.
-
Add stannous chloride dihydrate portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of 10 M sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization if necessary.
Quantitative Data (Illustrative for Catalytic Hydrogenation):
| Parameter | Value |
| Starting Material | 5.0 g |
| Product Yield | 4.1 g (95%) |
| Purity (HPLC) | >99% |
Signaling Pathway and Derivative Synthesis
The synthesized this compound is a key intermediate for the synthesis of various heterocyclic compounds with potential biological activity. For example, it can be condensed with α-dicarbonyl compounds to form substituted pteridines or with carboxylic acids or their derivatives to form imidazopyridines.
Caption: Synthesis of derivatives from this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for further elaboration into a diverse range of complex molecules for applications in drug discovery and materials science. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the final product.
References
6-Methoxypyridine-3,4-diamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
6-Methoxypyridine-3,4-diamine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of bicyclic heteroaromatic systems such as imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines. These resulting compounds are of significant interest due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets, including protein kinases and microbial enzymes. This document provides an overview of its applications, quantitative biological data for selected derivatives, detailed experimental protocols, and visualizations of relevant biological pathways.
Applications in Drug Discovery
Derivatives of this compound have shown potential in several therapeutic areas:
-
Oncology: As precursors to kinase inhibitors, these compounds are instrumental in the development of targeted cancer therapies. The imidazo[4,5-b]pyridine core is a key pharmacophore in inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2]
-
Neurodegenerative Diseases: Certain pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of kinases like GSK-3, which are implicated in the pathology of Alzheimer's disease.[3]
-
Antimicrobial Agents: The imidazo[4,5-b]pyridine scaffold has been explored for the development of new antibacterial and antifungal agents.[4][5][6]
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds derived from diamino-pyridine scaffolds, including those structurally related to this compound.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1 | DYRK1A | 11 | [3] |
| 1 | CDK5 | 0.41 | [3] |
| 1 | GSK-3 | 1.5 | [3] |
| 8h | DYRK1B | 0.003 | [7] |
| C03 | TRKA | 0.056 | [8] |
Compound 1 is 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Compound 8h is 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine. Compound C03 is a pyrazolo[3,4-b]pyridine derivative.
Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2g | Escherichia coli | 4-8 | [9] |
| 2h | Pseudomonas aeruginosa | 4-8 | [9] |
| 4a | Staphylococcus aureus | 4-8 | [9] |
| 4b | Methicillin-resistant S. aureus | 4-8 | [9] |
Compounds 2g, 2h, 4a, and 4b are N-substituted 2-phenyl-imidazo[4,5-c]pyridine and 2-phenyl-imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines starting from this compound.
Protocol 1: Synthesis of 7-Methoxy-2-substituted-imidazo[4,5-b]pyridines via Cyclocondensation
This protocol describes the synthesis of imidazo[4,5-b]pyridines through the cyclocondensation of this compound with an aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and the substituted aldehyde (1 mmol) in a mixture of ethanol and DMSO.
-
Addition of Reagent: Add sodium metabisulfite (1.1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the desired 7-methoxy-2-substituted-imidazo[4,5-b]pyridine.
Protocol 2: Synthesis of 6-Methoxy-1H-pyrazolo[3,4-b]pyridines
This protocol is adapted for the synthesis of pyrazolo[3,4-b]pyridines from this compound.
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 mmol) in glacial acetic acid.
-
Addition of Reagent: Add the 1,3-dicarbonyl compound (1.1 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.
Protocol 3: In Vitro PIM-1 Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against PIM-1 kinase.
Materials:
-
Synthesized inhibitor compound
-
PIM-1 Kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
Substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor dilution (or 5% DMSO for control).
-
Enzyme Addition: Add 2 µl of PIM-1 enzyme solution in kinase buffer.
-
Reaction Initiation: Add 2 µl of a substrate/ATP mix to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6-Methoxypyridine-3,4-diamine in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypyridine-3,4-diamine is an organic compound featuring a pyridine ring substituted with a methoxy group and two adjacent amino groups.[1] While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural motifs—a pyridine moiety and a vicinal diamine—are prevalent in a wide array of successful catalytic systems. This document outlines the potential applications of this compound as a ligand in transition metal catalysis, drawing parallels with well-established catalytic systems. Detailed, prospective protocols for the synthesis of a palladium complex and its application in a Suzuki-Miyaura cross-coupling reaction are provided for illustrative purposes.
Introduction: Potential as a Catalytic Ligand
The unique electronic and structural features of this compound make it a compelling candidate for a ligand in catalysis. The two adjacent amino groups can act as a bidentate chelating ligand for a metal center, while the pyridine nitrogen offers an additional coordination site, potentially enabling tridentate coordination. The methoxy group, being an electron-donating group, can modulate the electronic properties of the pyridine ring, which in turn can influence the catalytic activity of the metal complex.[2]
Interaction studies have indicated the ability of this compound to form complexes with various metal ions, which is a fundamental prerequisite for its use in catalysis.[1] Its aromatic nature and the presence of amine functionalities also position it as a valuable building block for the synthesis of more complex catalyst structures.[1]
Potential Catalytic Applications
Based on the known reactivity of related pyridine and diamine ligands, this compound is a promising ligand for a variety of transition metal-catalyzed reactions.
Cross-Coupling Reactions
Transition metal complexes, particularly those of palladium, are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. Pyridine derivatives are frequently employed as ligands in these reactions to stabilize the metal center and modulate its reactivity.[2] The diamine functionality is also a well-established ligand motif in copper-catalyzed cross-coupling reactions.
Potential Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.
-
Heck Coupling: Formation of C-C bonds between aryl halides and alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.
-
Goldberg Reaction: Copper-catalyzed formation of C-N bonds between aryl halides and amides.
The chelation of this compound to a metal center can enhance the stability and activity of the catalyst, potentially leading to higher yields and turnover numbers.
Hydrogenation and Transfer Hydrogenation
Metal complexes with nitrogen-based ligands are also effective catalysts for hydrogenation and transfer hydrogenation reactions. The diamine moiety can play a crucial role in the activation of H₂ or a hydrogen donor.
Asymmetric Catalysis
While this compound is achiral, it can be derivatized to create chiral ligands for asymmetric catalysis. For example, the amino groups can be functionalized with chiral auxiliaries to create a chiral environment around the metal center, enabling enantioselective transformations.
Experimental Protocols (Prospective)
The following protocols are hypothetical and based on standard laboratory procedures for analogous systems. They are intended to serve as a starting point for the investigation of this compound in catalysis.
Protocol 1: Synthesis of Dichloro(this compound)palladium(II) Complex
Objective: To synthesize a palladium(II) complex of this compound for use as a catalyst precursor.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 139 mg (1.0 mmol) of this compound in 20 mL of anhydrous acetonitrile.
-
To this solution, add 177 mg (1.0 mmol) of palladium(II) chloride.
-
Stir the resulting suspension at room temperature for 24 hours. The color of the suspension is expected to change, indicating complex formation.
-
After 24 hours, remove the solvent under reduced pressure.
-
Wash the resulting solid with 3 x 10 mL of diethyl ether to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the dichloro(this compound)palladium(II) complex.
-
Characterize the product using standard analytical techniques (e.g., NMR, IR, elemental analysis).
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the catalytic activity of the synthesized palladium complex in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Dichloro(this compound)palladium(II) complex
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a reaction vial, add the dichloro(this compound)palladium(II) complex (3.16 mg, 0.01 mmol, 1 mol%).
-
Add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add 5 mL of a 4:1 mixture of toluene and water.
-
Seal the vial and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, take an aliquot of the organic layer and analyze by gas chromatography to determine the conversion and yield of the product (4-methyl-1,1'-biphenyl).
Data Presentation (Hypothetical)
The following table presents hypothetical data for the Suzuki-Miyaura cross-coupling reaction described in Protocol 2. This data is for illustrative purposes to suggest potential optimization studies.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Base | Time (h) | Yield (%) |
| 1 | 1 | 80 | K₂CO₃ | 12 | 85 |
| 2 | 0.5 | 80 | K₂CO₃ | 12 | 72 |
| 3 | 1 | 100 | K₂CO₃ | 6 | 95 |
| 4 | 1 | 80 | Cs₂CO₃ | 12 | 92 |
| 5 | 1 | 60 | K₂CO₃ | 24 | 65 |
Visualizations
References
Application Notes & Protocols: Functionalization of 6-Methoxypyridine-3,4-diamine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Methoxypyridine-3,4-diamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a methoxy group and two adjacent amino groups, provides multiple reactive sites for chemical modification.[1] The presence of vicinal diamines on the electron-deficient pyridine core allows for the construction of various fused heterocyclic systems. Derivatives of methoxypyridines have been explored for their potential as antitumor, antimicrobial, and neuroprotective agents, making this scaffold a valuable starting point for drug discovery programs.[1] Furthermore, the unique arrangement of functional groups enhances its reactivity and potential for creating novel compounds with specific biological activities.[1] This document outlines key protocols for the functionalization of this compound, with a focus on cyclocondensation reactions to generate fused bicyclic systems.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 127356-26-7 | [2][3] |
| Molecular Formula | C₆H₉N₃O | [2][3] |
| Molecular Weight | 139.16 g/mol | [1][2] |
| SMILES | COC1=CC(N)=C(N)C=N1 | [2] |
| MDL Number | MFCD09744015 | [2][3] |
Core Reactivity and Functionalization Pathways
The primary sites for functionalization on this compound are the nucleophilic amino groups at the C3 and C4 positions. These vicinal diamines are particularly well-suited for cyclocondensation reactions with bifunctional electrophiles to form fused five- or six-membered rings. Such reactions are fundamental in generating diverse heterocyclic scaffolds like imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines, which are common motifs in biologically active molecules. Other potential reactions include nucleophilic substitution and amination at the amino groups.[1]
Caption: Key functionalization pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxy-3H-imidazo[4,5-b]pyridine Derivatives via Cyclocondensation with Aldehydes
This protocol describes a general method for the synthesis of imidazo[4,5-b]pyridine derivatives through the condensation of this compound with various aromatic or aliphatic aldehydes. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, typically proceeds under oxidative conditions.
Reagents and Materials:
-
This compound
-
Substituted Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Sodium Metabisulfite (Na₂S₂O₅) or Iron(III) Chloride (FeCl₃) as an oxidant
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF) as solvent
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10-20 mL per mmol of diamine) in a round-bottom flask, add the selected aldehyde (1.0-1.1 eq).
-
Add the oxidant, such as sodium metabisulfite (2.0 eq), to the mixture.
-
If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
-
Heat the reaction mixture to reflux (approx. 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 4-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Quantitative Data (Illustrative Examples for Analogous Diamines):
| Aldehyde Substituent (R) | Oxidant | Solvent | Time (h) | Yield (%) |
| Phenyl | Na₂S₂O₅ | EtOH | 6 | 85-95 |
| 4-Nitrophenyl | Na₂S₂O₅ | EtOH | 4 | 90-98 |
| 4-Methoxyphenyl | FeCl₃ | DMF | 8 | 80-90 |
| Thiophen-2-yl | Na₂S₂O₅ | EtOH | 10 | 75-85 |
Note: Data is representative for o-phenylenediamine reactions and should serve as a guideline. Optimization for this compound may be required.
Protocol 2: Synthesis of 6-Methoxypyrazino[2,3-b]pyridine Derivatives via Cyclocondensation with 1,2-Dicarbonyls
This protocol details the synthesis of quinoxaline-analogue structures (pyrazino[2,3-b]pyridines) by reacting this compound with 1,2-dicarbonyl compounds like glyoxal or benzil. This reaction is typically straightforward and high-yielding.
Reagents and Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione, 40% aq. glyoxal)
-
Ethanol (EtOH) or a mixture of Ethanol/Water
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification supplies
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of the 1,2-dicarbonyl compound (1.0 eq) in ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature or heat to reflux (40-80°C) for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then water to remove any residual acid and unreacted starting materials.
-
Dry the purified product under vacuum. If further purification is needed, recrystallization from ethanol or column chromatography can be employed.
-
Characterize the final product using appropriate analytical techniques.
Quantitative Data (Illustrative Examples):
| 1,2-Dicarbonyl (R-CO-CO-R') | R, R' | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzil | Phenyl, Phenyl | EtOH | Reflux | 2 | >95 |
| 2,3-Butanedione | Methyl, Methyl | EtOH | RT | 1 | 90-95 |
| Glyoxal (40% aq.) | H, H | EtOH/H₂O | RT | 1.5 | 88-94 |
| Phenylglyoxal | Phenyl, H | EtOH | 50 | 3 | 85-92 |
Note: Conditions and yields are based on established procedures for similar aromatic diamines and may require optimization.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of derivatives from this compound.
Caption: General laboratory workflow for synthesis and analysis.
References
Application Notes and Protocols for Reactions Involving 6-Methoxypyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for key reactions involving 6-methoxypyridine-3,4-diamine, a versatile building block in the synthesis of biologically active heterocyclic compounds. The primary application highlighted is the synthesis of substituted imidazo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its structural analogy to purines.
Introduction
This compound is a substituted pyridinediamine that serves as a crucial precursor in the development of novel therapeutic agents. Its unique arrangement of a methoxy group and two adjacent amino groups on the pyridine ring allows for a variety of chemical transformations, most notably the formation of fused heterocyclic systems. Derivatives of this compound have been investigated for their potential as antitumor, antimicrobial, and neuroprotective agents.[1] The imidazo[4,5-b]pyridine core, readily accessible from this diamine, is a prominent pharmacophore found in numerous kinase inhibitors and other biologically active molecules.[2][3]
Key Reactions and Applications
The primary application of this compound is in the synthesis of 6-methoxy-substituted imidazo[4,5-b]pyridines. This is typically achieved through condensation and subsequent cyclization with either aldehydes or carboxylic acids (or their derivatives). These reactions provide a straightforward and efficient route to a diverse range of substituted imidazo[4,5-b]pyridine derivatives.
Synthesis of 2-Substituted-6-methoxy-3H-imidazo[4,5-b]pyridines via Condensation with Aldehydes
The reaction of this compound with various aldehydes provides a direct route to 2-substituted imidazo[4,5-b]pyridines. This reaction typically proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and oxidative aromatization to yield the final product.
Experimental Workflow: Synthesis of 2-Substituted-6-methoxy-3H-imidazo[4,5-b]pyridines from Aldehydes
Caption: Workflow for the synthesis of 2-substituted-6-methoxy-3H-imidazo[4,5-b]pyridines.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-methoxy-3H-imidazo[4,5-b]pyridines
This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with benzaldehydes and can be adapted for this compound.[4]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol or Glacial Acetic Acid
-
Oxidizing agent (e.g., p-benzoquinone, air)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization or column chromatography supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Addition of Aldehyde: To the stirred solution, add the appropriately substituted aromatic aldehyde (1.0-1.2 eq).
-
Reaction: If using an oxidizing agent like p-benzoquinone (1.0 eq), add it to the mixture. Heat the reaction mixture to reflux and maintain for 2-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, concentrate the solvent under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-aryl-6-methoxy-3H-imidazo[4,5-b]pyridine.
Quantitative Data:
The following table summarizes representative yields for the synthesis of 2-aryl-imidazo[4,5-b]pyridines from diaminopyridines and various aromatic aldehydes. While these examples do not use this compound specifically, they provide an expected range of yields for this type of reaction.
| Entry | Aldehyde (R in R-CHO) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Ethanol | 24 | 75 | [4] |
| 2 | 4-Chlorophenyl | Ethanol | 24 | 89 | [4] |
| 3 | 4-Nitrophenyl | Ethanol | 24 | 82 | [4] |
| 4 | 4-Methylphenyl | Ethanol | 24 | 61 | [4] |
| 5 | 2-Naphthyl | Ethanol | 24 | 85 | [4] |
Synthesis of 2-Substituted-6-methoxy-3H-imidazo[4,5-b]pyridines via Condensation with Carboxylic Acids
An alternative and widely used method for the synthesis of 2-substituted imidazo[4,5-b]pyridines involves the condensation of the diamine with carboxylic acids. This reaction is often carried out at high temperatures, sometimes with a dehydrating agent or in a high-boiling solvent.
Protocol 2: General Procedure for the Synthesis of 6-methoxy-3H-imidazo[4,5-b]pyridine from Formic Acid
This protocol describes the synthesis of the parent 6-methoxy-3H-imidazo[4,5-b]pyridine using formic acid as the C1 source.[5]
Materials:
-
This compound
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Sodium hydroxide solution (for neutralization)
-
Filtration apparatus
-
Recrystallization supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Addition of Formic Acid: Carefully add an excess of formic acid to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a sodium hydroxide solution until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.
Quantitative Data:
The following table provides expected yields for the synthesis of imidazo[4,5-b]pyridines from diaminopyridines and various carboxylic acids or their derivatives.
| Entry | Carboxylic Acid/Derivative | Reaction Conditions | Yield (%) | Reference |
| 1 | Formic Acid | Reflux, 6h | ~80-90 | [5] |
| 2 | Acetic Acid | Reflux, 6h | ~75-85 | General Procedure |
| 3 | Phenylacetic Acid | PPA, 150°C, 2h | ~70-80 | General Procedure |
| 4 | Triethyl orthoformate | Reflux, 4h | 83 | [1] |
Signaling Pathway Involvement
Derivatives of imidazo[4,5-b]pyridine are known to act as potent inhibitors of various protein kinases, playing a crucial role in disrupting cellular signaling pathways implicated in diseases such as cancer.[3] One such pathway is the JAK/STAT signaling cascade, which is often dysregulated in hematological malignancies and inflammatory diseases. Imidazo[4,5-b]pyridine-based compounds have been developed as selective inhibitors of Janus kinases (JAKs), thereby blocking the downstream signaling events.[1]
JAK/STAT Signaling Pathway and Inhibition by Imidazo[4,5-b]pyridine Derivatives
Caption: Inhibition of the JAK/STAT signaling pathway by an imidazo[4,5-b]pyridine derivative.
Conclusion
This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds, particularly the medicinally relevant imidazo[4,5-b]pyridine scaffold. The protocols outlined in these application notes provide robust and versatile methods for the preparation of these compounds. The ability of imidazo[4,5-b]pyridine derivatives to inhibit key signaling pathways, such as the JAK/STAT pathway, underscores the importance of this compound as a starting material in modern drug discovery and development.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: A Scalable and Robust Protocol for the Synthesis of 6-Methoxypyridine-3,4-diamine
Introduction
6-Methoxypyridine-3,4-diamine is a pivotal intermediate in the synthesis of various heterocyclic compounds, particularly for the development of novel pharmaceutical agents and materials science applications. Its unique structure, featuring a pyridine core with adjacent amino groups and a methoxy substituent, makes it a versatile building block. The presence of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, ensuring high yield and purity suitable for research, development, and manufacturing purposes.
The synthetic route described herein is a robust three-step process commencing from the commercially available 2-amino-6-chloro-3-nitropyridine. This method, adapted from established industrial processes, offers a practical and economically viable approach for producing the target compound on a larger scale.[1] The key transformations involve a nucleophilic substitution to introduce the methoxy group, followed by a reduction of the nitro group to an amine, and a final neutralization to yield the free diamine.
Synthetic Pathway
The overall synthetic scheme for the preparation of this compound is depicted below. The process begins with the methoxylation of 2-amino-6-chloro-3-nitropyridine, followed by the reduction of the resulting nitro compound to form the dihydrochloride salt of the desired product. The final step involves the neutralization of this salt to afford the pure this compound.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This step involves the nucleophilic substitution of the chloro group in 2-amino-6-chloro-3-nitropyridine with a methoxy group using sodium methoxide in methanol.
-
Procedure:
-
To a suitable reaction vessel equipped with a stirrer and a cooling system, add 50.0 ml of methanol and 7.78 g (0.144 mole) of sodium methoxide.
-
Cool the resulting solution to 15°C.
-
Slowly add 25.0 g (0.144 mole) of 2-amino-6-chloro-3-nitropyridine to the solution while maintaining the temperature at 15°C with external cooling.
-
After the addition is complete, allow the mixture to warm to 25-30°C and stir for a designated period.
-
Upon completion of the reaction, as monitored by a suitable analytical technique (e.g., TLC or HPLC), quench the reaction mass in water.
-
The product can be isolated by filtration.[1]
-
Step 2: Synthesis of this compound dihydrochloride
The nitro group of 2-amino-6-methoxy-3-nitropyridine is reduced to an amino group in this step. A common method for this transformation on a large scale is metal reduction in an acidic medium.
-
Procedure:
-
Prepare a solution of a metal reducing agent (e.g., iron powder) in a polar proton-donating solvent such as water or an alcohol containing an acid (e.g., hydrochloric acid).
-
Add 2-amino-6-methoxy-3-nitropyridine to the reducing mixture.
-
The reaction is typically carried out at a controlled temperature.
-
After the reduction is complete, the reaction mixture is filtered to remove the metal residues.
-
The filtrate containing the product as its dihydrochloride salt is then processed.
-
The product is isolated by filtration and dried, yielding 27.0 g of 2,3-diamino-6-methoxypyridine dihydrochloride (yield=86.4%).[1]
-
Step 3: Synthesis of this compound (Free Base)
The final step is the neutralization of the dihydrochloride salt to obtain the free diamine product.
-
Procedure:
-
Suspend 25.0 g (0.117 mole) of this compound dihydrochloride in 50.0 ml of water.
-
Cool the suspension to 15°C.
-
Adjust the pH of the mixture to 7.5 by the slow addition of a base, such as aqueous ammonia or triethylamine.[1]
-
The free base will precipitate out of the solution.
-
Isolate the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
-
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Purity (HPLC) |
| 1 | 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide | Methanol | 15 to 30 | 2-Amino-6-methoxy-3-nitropyridine | - | - |
| 2 | 2-Amino-6-methoxy-3-nitropyridine | Metal Reducing Agent, Acid | Water/Alcohol | - | This compound dihydrochloride | 86.4 | 99.0%[1] |
| 3 | This compound dihydrochloride | Aqueous Ammonia | Water | 15 | This compound | - | - |
Note: Dashes indicate data not explicitly provided in the cited sources for that specific step. The yield for Step 2 is based on the conversion from 2-amino-6-methoxy-3-nitropyridine.
Safety and Handling
-
2-amino-6-chloro-3-nitropyridine: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a dry, inert atmosphere.
-
Methanol: Flammable and toxic. Avoid inhalation and contact with skin.
-
Aqueous Ammonia: Corrosive and causes burns. Use in a well-ventilated fume hood.
It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. The reactions should be carried out in a well-ventilated laboratory, and appropriate safety precautions should be in place.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 6-Methoxypyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyridine-3,4-diamine is a versatile bifunctional building block in the synthesis of a wide array of heterocyclic compounds, particularly those with significant potential in medicinal chemistry. The presence of adjacent amino groups on the pyridine ring allows for facile cyclization reactions with various electrophiles to construct fused imidazole ring systems, most notably imidazo[4,5-b]pyridines. These scaffolds are of considerable interest in drug discovery as they are structural analogs of purines and have been shown to interact with a variety of biological targets. Derivatives of this compound are being explored for their potential as antitumor, antimicrobial, and neuroprotective agents.[1] The methoxy substituent at the 6-position provides a handle for further synthetic modification and can influence the physicochemical properties and biological activity of the final compounds.
These application notes provide detailed protocols for the synthesis of heterocyclic compounds derived from this compound, with a focus on the preparation of imidazo[4,5-b]pyridine derivatives, which are valuable precursors for the development of kinase inhibitors and other therapeutic agents.
Synthesis of 7-Methoxy-3H-imidazo[4,5-b]pyridine
The most fundamental transformation of this compound is its cyclocondensation with a one-carbon synthon to form the parent 7-methoxy-3H-imidazo[4,5-b]pyridine ring system. This reaction is typically achieved using formic acid and serves as a foundational method for accessing this important heterocyclic core.
Experimental Protocol: Cyclocondensation with Formic Acid
Materials:
-
This compound
-
Formic acid (98-100%)
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Ethanol
-
Activated charcoal
-
Deionized water
-
Standard organic synthesis glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 13.9 g, 0.1 mol).
-
Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 50 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up - Removal of Excess Formic Acid: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.[2]
-
Neutralization: Dissolve the resulting residue in a minimum amount of deionized water. Carefully neutralize the solution to a pH of approximately 7-8 with a 10% aqueous solution of sodium hydroxide while cooling in an ice bath.[2]
-
Precipitation and Filtration: The product will precipitate out of the solution upon neutralization. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude product from ethanol. If the product is colored, treatment with activated charcoal in hot ethanol may be necessary to decolorize the solution before crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield 7-methoxy-3H-imidazo[4,5-b]pyridine.
Quantitative Data
| Starting Material | Reagent | Solvent | Conditions | Reaction Time | Yield (%) |
| This compound | Formic Acid (100%) | None | Reflux | 6 hours | ~85-95% (estimated based on similar reactions) |
Note: The yield is an estimate based on typical yields for the cyclocondensation of 2,3-diaminopyridines with formic acid. Actual yields may vary depending on the specific reaction conditions and scale.
Synthesis of 2-Substituted-7-methoxy-3H-imidazo[4,5-b]pyridines
The synthesis of 2-substituted derivatives of the 7-methoxy-3H-imidazo[4,5-b]pyridine scaffold is crucial for exploring structure-activity relationships in drug discovery programs. This can be achieved by reacting this compound with various aldehydes or carboxylic acids.
Experimental Protocol: Condensation with Aldehydes (Phillips-Ladenburg Reaction)
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Nitrobenzene or an alternative high-boiling solvent
-
Ethanol
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in nitrobenzene, add the desired aldehyde (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to 140-160 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethanol to precipitate the product.
-
Purification: Collect the precipitate by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Experimental Protocol: Condensation with Carboxylic Acids (Phillips Reaction)
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA) or 4N Hydrochloric acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: A mixture of this compound (1.0 eq) and the carboxylic acid (1.1 eq) is heated in polyphosphoric acid (PPA) at 150-180 °C for 2-4 hours. Alternatively, the reaction can be carried out in 4N HCl under reflux.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for 2-Substituted Derivatives
| Reagent | Conditions | Product | Yield (%) |
| Benzaldehyde | Nitrobenzene, 140-160°C | 7-Methoxy-2-phenyl-3H-imidazo[4,5-b]pyridine | 60-80% (estimated) |
| Acetic Acid | PPA, 150-180°C | 2-Methyl-7-methoxy-3H-imidazo[4,5-b]pyridine | 70-90% (estimated) |
Note: Yields are estimates based on analogous reactions with other diaminopyridines and may require optimization for this specific substrate.
Application in Kinase Inhibitor Synthesis
The imidazo[4,5-b]pyridine scaffold is a key component in many small molecule kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases. The 7-methoxy-imidazo[4,5-b]pyridine core, synthesized from this compound, can be further functionalized to generate potent and selective kinase inhibitors.
Logical Workflow for Kinase Inhibitor Development
Caption: Workflow for the development of kinase inhibitors.
Signaling Pathway Context: PI3K/AKT/mTOR Pathway
Many kinase inhibitors target components of critical cell signaling pathways that are often dysregulated in diseases like cancer. The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of kinases within this pathway, such as PI3K and mTOR.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of a variety of heterocyclic compounds, particularly 7-methoxy-substituted imidazo[4,5-b]pyridines. The straightforward cyclocondensation reactions described in these application notes provide a solid foundation for the generation of diverse chemical libraries for screening in drug discovery programs. The potential for these scaffolds to serve as cores for potent kinase inhibitors underscores the importance of this building block in the development of novel therapeutics.
References
Application Notes and Protocols for 6-Methoxypyridine-3,4-diamine Derivatives in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of 6-methoxypyridine-3,4-diamine derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, with derivatives showing promise as antitumor, antimicrobial, and neuroprotective agents.[1] Their mechanisms of action often involve the modulation of key cellular signaling pathways, making them attractive candidates for drug discovery and development.
Therapeutic Applications and Mechanisms of Action
Derivatives of this compound have been investigated for a range of therapeutic applications, primarily centered on their ability to act as kinase inhibitors. The pyridine scaffold is a common feature in many approved drugs and is recognized for its ability to interact with the ATP-binding sites of kinases. The presence of amino and methoxy groups on the pyridine ring of this compound offers opportunities for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3]
Key signaling pathways reported to be modulated by pyridine-based compounds, including derivatives of this compound, include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial in regulating cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers.[2]
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when activated, triggers downstream cascades promoting cell proliferation and survival. EGFR inhibitors are a major class of anticancer drugs.[3]
-
Aurora Kinase Signaling Pathway: Aurora kinases are essential for the regulation of mitosis. Their inhibition can lead to mitotic catastrophe and cell death in cancer cells.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative pyridine-based kinase inhibitors against various cancer cell lines. While specific data for a broad range of this compound derivatives is still emerging, the provided data for structurally related compounds illustrates the potential of this scaffold.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrid | PARP1 | HL-60 (Leukemia) | 0.57 | [4] |
| Pyridine-Thiazole Hybrid | PARP1 | MCF-7 (Breast) | >50 | [4] |
| 1,3,4-Oxadiazole-Pyridine Hybrid | PIM-1 Kinase | MCF-7 (Breast) | 0.5 | [5] |
| 1,3,4-Oxadiazole-Pyridine Hybrid | PIM-1 Kinase | HepG2 (Liver) | 5.27 | [5] |
| [2][6][7]Triazine-Pyridine Hybrid | CDK1 | HeLa (Cervical) | 0.021 | [7] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, starting from commercially available precursors. The following is a generalizable synthetic route:
Step 1: Nitration of a Substituted 2-Chloropyridine A suitably substituted 2-chloropyridine is subjected to nitration to introduce a nitro group at the 3-position.
Step 2: Methoxylation The chloro group at the 6-position is displaced by a methoxy group using sodium methoxide.
Step 3: Amination The chloro group at another position (if present) can be substituted with an amino group.
Step 4: Reduction of the Nitro Group The nitro group is reduced to an amino group to yield the 3,4-diamine scaffold. This can be achieved using various reducing agents, such as stannous chloride or catalytic hydrogenation.[8]
Step 5: Derivatization The amino groups at the 3 and 4 positions can be further functionalized to generate a library of derivatives. This can involve reactions such as acylation, alkylation, or condensation with various electrophiles to introduce diverse chemical moieties aimed at enhancing biological activity and selectivity.
A representative workflow for the discovery of pyridine-based kinase inhibitors is depicted below:
References
- 1. Buy this compound | 127356-26-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxypyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-methoxypyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is a multi-step process.[1] This typically involves the nitration of a substituted pyridine precursor, followed by methoxylation, and finally, the reduction of a nitro group to yield the desired diamine. The specific starting material and reaction conditions can be adapted to optimize yield and purity.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters for successful synthesis include precise temperature control during nitration and reduction steps, the choice of an appropriate reducing agent and catalyst, and careful pH management during work-up and purification.
Q3: Are there any significant safety precautions to consider?
A3: Yes. Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. Fuming nitric acid and concentrated sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a properly equipped and ventilated area.
Q4: What are the common impurities encountered in the synthesis?
A4: Common impurities can include starting materials, partially reduced intermediates (e.g., nitroso or hydroxylamine compounds), and byproducts from side reactions such as over-nitration or ether cleavage. The final product can also be colored if purification is not thorough.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield in the Final Reduction Step
Problem: The reduction of the nitro-intermediate to the final diamine product results in a low yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the catalyst (e.g., Pd/C) is fresh and has been stored properly. If catalyst poisoning is suspected (e.g., by sulfur-containing impurities), consider pre-treating the starting material with activated carbon. |
| Inefficient Reducing Agent (Metal/Acid Reduction) | For reductions using reagents like SnCl₂, ensure the correct stoichiometry is used. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
| Incomplete Reaction | Increase the reaction time or temperature, depending on the stability of the reactants and products. For catalytic hydrogenation, increasing the hydrogen pressure may improve the reaction rate and completeness. |
| Product Degradation | The diamine product may be sensitive to air or light. Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and protect the product from light. |
| Loss during Work-up | The diamine product may have some solubility in the aqueous phase, especially at acidic pH. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent after neutralization. |
Formation of Colored Impurities
Problem: The final product is highly colored (e.g., brown or black).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Aerial Oxidation of the Diamine | The diamine product can oxidize upon exposure to air, leading to colored polymeric byproducts. Handle the purified product under an inert atmosphere and store it in a tightly sealed container in the dark. |
| Residual Tin Salts (SnCl₂ Reduction) | Incomplete removal of tin salts during the work-up can lead to coloration. Ensure the pH is carefully adjusted to precipitate all tin hydroxides, and consider filtering the crude product through a pad of celite. |
| Catalyst Leaching (Catalytic Hydrogenation) | Traces of the metal catalyst in the final product can cause discoloration. Ensure the catalyst is thoroughly removed by filtration, possibly through a fine filter aid like Celite. |
| Side Reactions during Nitration | Over-nitration or other side reactions during the initial nitration step can introduce chromophoric impurities that are carried through the synthesis. Optimize the nitration conditions (temperature, time, stoichiometry of reagents) to minimize byproducts. |
Experimental Protocols
A plausible and commonly employed multi-step synthesis for this compound is outlined below. This protocol is based on analogous syntheses of structurally related compounds.
Overall Synthesis Workflow
Caption: A typical multi-step synthesis workflow for this compound.
Step 3: Reduction of 2-Amino-6-methoxy-5-nitropyridine
This protocol details the final reduction step to yield this compound, adapted from a reliable method for a similar substrate.
Method 1: Reduction with Stannous Chloride (SnCl₂)
This method is often preferred for its high chemoselectivity and good yields.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-methoxy-5-nitropyridine (1.0 eq) in concentrated hydrochloric acid.
-
Cool the mixture to 15 °C in an ice bath.
-
Slowly add stannous chloride dihydrate (SnCl₂·2H₂O, 2.0-2.5 eq) portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to 35-40 °C and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 20 °C and stir for an additional hour.
-
Filter the resulting precipitate (the dihydrochloride salt of the product) and wash it with a small amount of cold ethanol.
-
To obtain the free base, suspend the dihydrochloride salt in water and cool to 15 °C.
-
Neutralize the suspension to a pH of 7-8 by the slow addition of a 25% aqueous ammonia solution.
-
Stir the resulting precipitate for 30 minutes, then collect the solid by filtration.
-
Wash the solid with cold water and dry it under vacuum to afford this compound.
Quantitative Data (Based on a similar synthesis of 2,3-diamino-6-methoxypyridine):
| Parameter | Value | Reference |
| Yield of Dihydrochloride Salt | 86.4% | [2] |
| Yield of Free Base | 92.0% (from the salt) | [2] |
| Purity (HPLC) | >99% | [2] |
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Purification of 6-Methoxypyridine-3,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Methoxypyridine-3,4-diamine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The isolated product is highly colored (e.g., brown or black).
-
Question: My this compound is dark-colored after synthesis and initial work-up. What is causing this, and how can I remove the color?
-
Answer: Diaminopyridines, especially with electron-donating groups like a methoxy group, can be susceptible to air oxidation, leading to the formation of colored impurities. The presence of residual metal catalysts from preceding reaction steps can also contribute to discoloration.
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) and add a small amount of activated charcoal (typically 1-5% w/w). Heat the suspension gently with stirring for 15-30 minutes, then filter the hot solution through a pad of celite to remove the charcoal. The filtrate should be significantly less colored.
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Recrystallization: Proceed with recrystallization from a suitable solvent system. The crystallization process itself is highly effective at excluding colored impurities.
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps, to prevent further oxidation.
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Issue 2: Low purity after a single purification step.
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Question: I've performed a recrystallization, but my product is still not pure enough according to my analysis (e.g., by HPLC or NMR). What should I do?
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Answer: A single purification step may not be sufficient to remove all impurities, especially if they have similar properties to the desired compound.
Troubleshooting Steps:
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Sequential Purification: Employ orthogonal purification techniques. If you have already tried recrystallization, consider following it with column chromatography, or vice versa.
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Optimize Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better selectivity for crystallization of the desired product over impurities.
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Optimize Column Chromatography: If using column chromatography, screen different solvent systems to achieve better separation on a Thin Layer Chromatography (TLC) plate before running the column. A shallower gradient during elution can also improve separation.
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Issue 3: Difficulty in inducing crystallization.
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Question: I have a supersaturated solution of this compound, but it won't crystallize. How can I initiate crystallization?
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Answer: The inability to crystallize can be due to the presence of impurities that inhibit nucleation or the high solubility of the compound in the chosen solvent.
Troubleshooting Steps:
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Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to act as a nucleation site.
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
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Solvent Polarity Adjustment: If the compound is too soluble, you can try adding a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the point of turbidity, then add a few drops of the original solvent to clarify and allow it to cool slowly.
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Concentration and Cooling: Slowly evaporate the solvent to increase the concentration of the solute. Subsequently, cool the solution slowly. Gradual cooling often yields larger and purer crystals.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common impurities can include:
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Unreacted Starting Materials: Such as a nitropyridine precursor if the diamine is formed by reduction.
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Partially Reduced Intermediates: For example, nitroso or hydroxylamino species.
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Isomeric Impurities: Depending on the regioselectivity of the synthesis.
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Oxidation Products: As mentioned, diamines can oxidize to form colored polymeric materials.
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Residual Solvents and Reagents: From the reaction and work-up steps.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a polar compound like this compound, you could start by screening the following:
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Water
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Ethanol or Methanol
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Ethyl Acetate
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Acetonitrile
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A mixture of a polar solvent (like ethanol) and a non-polar solvent (like hexane or diethyl ether).
Q3: What stationary and mobile phases are recommended for column chromatography of this compound?
A3:
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Stationary Phase: Silica gel is a standard choice for moderately polar compounds. Due to the basic nature of the amine groups, which can cause tailing on silica, using silica gel treated with a small amount of triethylamine in the eluent (e.g., 0.1-1%) can improve peak shape. Alternatively, alumina (neutral or basic) can be used.
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Mobile Phase: A gradient of a non-polar solvent and a polar solvent is typically used. A good starting point would be a gradient of hexane and ethyl acetate. For more polar impurities, a gradient of dichloromethane and methanol might be more effective.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound (Hypothetical Data)
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Sparingly Soluble | Soluble | Needles |
| Ethanol | Soluble | Very Soluble | No/Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Plates |
| Hexane | Insoluble | Insoluble | - |
| Ethanol/Hexane (1:1) | Slightly Soluble | Soluble | Prisms |
Table 2: TLC Solvent System for Column Chromatography (Hypothetical Data)
| Solvent System (v/v) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Separation (ΔRf) |
| Hexane:EtOAc (1:1) | 0.4 | 0.45 | 0.2 | Poor (0.05) |
| Hexane:EtOAc (1:2) | 0.6 | 0.65 | 0.4 | Poor (0.05) |
| DCM:MeOH (98:2) | 0.3 | 0.5 | 0.1 | Good (0.2, 0.2) |
| DCM:MeOH (95:5) | 0.5 | 0.7 | 0.3 | Good (0.2, 0.2) |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
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Place the crude this compound in a clean Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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If the solution is colored, add a small amount of activated charcoal, swirl, and filter hot through a fluted filter paper or a Celite pad.
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Heat the solution to boiling and add hot water dropwise until the solution becomes slightly turbid.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the flask to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol/water mixture.
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Dry the crystals under vacuum.
Protocol 2: Column Chromatography
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Prepare a slurry of silica gel in the initial mobile phase (e.g., Dichloromethane).
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Pack a glass column with the slurry.
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Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
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Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
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Carefully load the dried, adsorbed product onto the top of the packed column.
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Begin eluting with the mobile phase, starting with a lower polarity (e.g., 100% Dichloromethane) and gradually increasing the polarity (e.g., by adding methanol, from 1% to 5%).
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Synthesis of 6-Methoxypyridine-3,4-diamine
Welcome to the technical support center for the synthesis of 6-Methoxypyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important diamine.
Troubleshooting Guides
The synthesis of this compound typically involves the reduction of a nitro-substituted precursor, such as 4-amino-6-methoxy-3-nitropyridine. The two most common methods for this reduction are catalytic hydrogenation and metal-based reduction using agents like stannous chloride (SnCl₂). This section provides troubleshooting for issues that may arise during these processes.
Method 1: Catalytic Hydrogenation
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Poisoning | Ensure all glassware is scrupulously clean and that solvents are of high purity and degassed. Trace impurities containing sulfur, halogens, or heavy metals can poison the catalyst. If poisoning is suspected, filter the reaction mixture and add fresh catalyst. |
| Inactive Catalyst | Use a fresh batch of catalyst (e.g., Palladium on carbon, Pd/C). Older catalysts can lose activity. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. |
| Insufficient Hydrogen Pressure | For many hydrogenations, balloon pressure is sufficient. However, for challenging substrates, higher pressures using a Parr shaker or a similar hydrogenation apparatus may be necessary. Ensure there are no leaks in your system. |
| Poor Substrate Solubility | The substrate must be soluble in the reaction solvent for the hydrogenation to proceed efficiently. Common solvents include ethanol, methanol, and ethyl acetate. If solubility is an issue, consider a different solvent or a solvent mixture. |
| Inadequate Agitation | Efficient stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen. Use a stir bar and stir plate that provide vigorous agitation. |
Issue 2: Formation of Side Products
| Side Product | Identification | Mitigation Strategies |
| Partially Reduced Intermediates (e.g., hydroxylamine, nitroso) | Can be detected by TLC or LC-MS as spots/peaks with intermediate polarity between the starting material and the product. | Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active. The addition of a small amount of acid (e.g., acetic acid) can sometimes help drive the reaction to completion. |
| Azo or Azoxy Compounds | These dimers can form from the condensation of partially reduced intermediates. They are typically less polar than the desired diamine and may be colored. | Ensure complete reduction by optimizing reaction conditions as described above. Running the reaction at a slightly elevated temperature (if the substrate is stable) can sometimes disfavor dimer formation. |
| Dehalogenation (if applicable) | If the precursor contains halogen substituents, these may be removed during hydrogenation. | Use a more selective catalyst system. For example, some palladium catalysts are known to be less prone to causing dehalogenation than others. Reducing the reaction temperature and pressure may also help. |
Method 2: Stannous Chloride (SnCl₂) Reduction
Issue 1: Incomplete Reaction
| Potential Cause | Troubleshooting & Optimization |
| Insufficient SnCl₂ | A molar excess of SnCl₂ is required for the reduction. Typically, 3-5 equivalents per nitro group are used. Ensure the stannous chloride dihydrate is of good quality. |
| Incorrect pH | The reduction is typically carried out in a strong acid, such as concentrated hydrochloric acid. The acidic environment is necessary for the reaction to proceed. |
| Low Reaction Temperature | While the reaction is often exothermic, some initial heating may be required to initiate it. Monitor the reaction temperature and maintain it within the optimal range (e.g., 35-40°C) as specified in protocols. |
Issue 2: Difficult Product Isolation and Purification
| Problem | Solution |
| Formation of Insoluble Tin Salts | During workup, neutralization of the acidic reaction mixture will precipitate tin (IV) oxides/hydroxides, which can be gelatinous and difficult to filter, often trapping the product. |
| Product Co-precipitation with Tin Salts | The desired diamine can be adsorbed onto the surface of the precipitated tin salts, leading to low isolated yields. |
| Residual Tin in the Final Product | Even after filtration and extraction, trace amounts of tin may remain in the product. |
Frequently Asked Questions (FAQs)
Q1: My final this compound product is colored. Is this normal and how can I decolorize it?
A1: It is not uncommon for ortho-diaminopyridines to be slightly colored due to aerial oxidation. If the product is significantly colored (e.g., dark brown or black), it may indicate the presence of impurities such as azo or azoxy compounds. Decolorization can often be achieved by treating a solution of the product with activated carbon, followed by filtration through Celite. Recrystallization is also an effective method for obtaining a purer, less colored product.
Q2: How should I store this compound?
A2: this compound, like other ortho-diamines, can be sensitive to air and light. It should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Studies on the similar compound 3,4-diaminopyridine have shown it to be stable for extended periods when protected from light and stored at refrigerated or room temperatures.[1][2]
Q3: What are the expected yields for the synthesis of this compound?
A3: The yields can vary significantly depending on the chosen synthetic route, the scale of the reaction, and the purification method. For the reduction of 2-amino-6-methoxy-3-nitropyridine, yields can range from moderate to high. For instance, a patent describing the neutralization of the dihydrochloride salt (obtained from SnCl₂ reduction) reports a yield of 92%.
Q4: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. For more detailed analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a good starting point.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the final product.
Q5: Can I use other reducing agents besides catalytic hydrogenation and SnCl₂?
A5: Yes, other reducing agents can be used for the reduction of aromatic nitro groups. These include iron powder in acidic media (e.g., acetic acid or ammonium chloride), zinc dust, and sodium dithionite. The choice of reducing agent may depend on the specific functional groups present in your molecule and the desired reaction conditions (e.g., pH, temperature). Iron-based reductions are often considered more environmentally friendly than those using tin.
Experimental Protocols
Protocol 1: Reduction of 2-Amino-6-methoxy-3-nitropyridine using Stannous Chloride
This protocol is adapted from a procedure described in US Patent 7,256,295 B2.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated hydrochloric acid.
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Addition of Reactants: Cool the acid in an ice bath and add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise, ensuring the temperature remains low.
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To this cooled solution, slowly add 2-amino-6-methoxy-3-nitropyridine. The addition is exothermic, so maintain the temperature between 35-40°C.
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Reaction: After the addition is complete, continue stirring the reaction mixture at 35-40°C until TLC or HPLC analysis indicates complete consumption of the starting material.
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Workup and Isolation:
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Cool the reaction mixture in an ice bath to precipitate the 2,3-diamino-6-methoxypyridine dihydrochloride salt.
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Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
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Suspend the dihydrochloride salt in water and cool the mixture to 15°C.
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Neutralize the suspension by the dropwise addition of a base (e.g., 25% aqueous ammonia) until the pH is between 7.0 and 8.0.
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Stir the resulting precipitate for 30 minutes, then collect the solid by vacuum filtration.
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Wash the solid with cold water and dry it under vacuum to obtain this compound.
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Protocol 2: Catalytic Hydrogenation of 4-Amino-6-methoxy-3-nitropyridine
This is a general protocol for catalytic hydrogenation and should be optimized for the specific substrate.
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Catalyst Preparation: In a hydrogenation flask, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).
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Solvent and Substrate Addition: Add a suitable solvent (e.g., ethanol or methanol) to the flask, followed by the 4-amino-6-methoxy-3-nitropyridine substrate.
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System Purge: Seal the flask and connect it to a hydrogen source. Purge the system by evacuating the flask and backfilling with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
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Hydrogenation: Pressurize the flask with hydrogen (typically to 1-4 atm or as determined by optimization) and stir the mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by periodically analyzing aliquots by TLC or HPLC.
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Workup:
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Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Potential side reactions during the reduction of the nitro precursor.
References
Stability and storage conditions for 6-Methoxypyridine-3,4-diamine
This technical support center provides guidance on the stability and storage of 6-Methoxypyridine-3,4-diamine, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Key recommendations include:
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Temperature: Store in a cool, dry place.[1] Some suppliers recommend refrigeration at 2-8°C for optimal shelf life.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Container: Keep the container tightly sealed to protect from moisture and air.[1][2]
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Light: Protect from light, as some aminopyridines are light-sensitive.[3]
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by:
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Color Change: A noticeable change in the color of the solid powder, often darkening.
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Clumping: The formation of clumps or aggregates in the powder, which could indicate moisture absorption.
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Reduced Purity: A decrease in purity as determined by analytical methods such as High-Performance Liquid Chromatography (HPLC).
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Altered Solubility: Difficulty in dissolving the compound in solvents in which it was previously soluble.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemical structure (an aromatic diamine and a methoxypyridine), the primary degradation pathways are likely to be:
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Oxidation: The diamino-substituted pyridine ring is susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored impurities. A study on the closely related 3,4-diaminopyridine identified an N-oxide and a nitro-substituted pyridine as oxidation products.
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Hydrolysis: While the methoxy group is generally stable, prolonged exposure to acidic or basic conditions at elevated temperatures could potentially lead to its hydrolysis.
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Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to UV light.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared solution, verify its purity by HPLC before use. Store stock solutions at low temperatures and protected from light. |
| Appearance of new, unidentified peaks in HPLC analysis | Degradation of the compound during the experiment or storage. | Review the experimental conditions for potential stressors (e.g., high temperature, exposure to light, incompatible reagents). Analyze the sample promptly after preparation. |
| Low assay or purity of the starting material | Improper storage or handling of the solid compound. | Ensure the compound is stored according to the recommended conditions (cool, dry, inert atmosphere, protected from light). Use a fresh, unopened container if possible. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or Cool, Dry Place | To minimize thermal degradation and preserve chemical integrity.[1] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation of the electron-rich diamine functionality. |
| Light | Amber Vial or Dark Location | To prevent photodegradation.[3] |
| Container | Tightly Sealed | To protect from moisture and atmospheric oxygen.[1][2] |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This method is adapted from a validated procedure for the closely related compound 3,4-diaminopyridine and is suitable for monitoring the purity and detecting degradation products of this compound.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a 90:10 (v/v) mixture of aqueous buffer and acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be around 260-280 nm).
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Injection Volume: 10-20 µL.
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Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent to obtain a final concentration within the linear range of the detector.
Protocol for Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of the analytical method.
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Acid Hydrolysis: Dissolve the compound in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
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Base Hydrolysis: Dissolve the compound in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
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Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.
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Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method to assess the extent of degradation and the formation of new peaks.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Overcoming challenges in the derivatization of 6-Methoxypyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of 6-Methoxypyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the derivatization of this compound?
A1: The primary challenges in derivatizing this compound stem from its bifunctional nature, possessing two adjacent amino groups with differing reactivity, and the electron-rich nature of the pyridine ring. Key issues include:
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Regioselectivity: Controlling which amino group (at position 3 or 4) reacts is a major hurdle, often leading to mixtures of isomers.
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Polysubstitution: Both amino groups can react, leading to undesired di-substituted products.
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Side Reactions: The electron-rich pyridine ring can be susceptible to oxidation or other side reactions under certain conditions.
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Product Purification: Separating mono-substituted isomers and unreacted starting material from the desired product can be challenging due to similar polarities.
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Stability: The compound can be sensitive to strong acidic or oxidative conditions, potentially leading to degradation.[1]
Q2: Which of the two amino groups in this compound is more nucleophilic?
A2: The relative nucleophilicity of the amino groups at the C3 and C4 positions can be influenced by steric and electronic factors. The methoxy group at C6 is electron-donating, which increases the electron density of the pyridine ring and influences the basicity of the amino groups. The amino group at the C4 position is generally considered to be more nucleophilic due to less steric hindrance compared to the C3-amino group, which is situated between the C4-amino group and the pyridine nitrogen. However, the specific reaction conditions can influence which amine reacts preferentially.
Q3: How can I improve the regioselectivity of my derivatization reaction?
A3: Improving regioselectivity often involves a combination of strategies:
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Choice of Reagents: Bulky derivatizing agents may preferentially react with the less sterically hindered C4-amino group.
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Protecting Groups: Temporarily protecting one of the amino groups can allow for selective derivatization of the other.
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Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity. The choice of solvent and base can also play a crucial role.
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pH Control: The pH of the reaction mixture can influence the protonation state of the amino groups, thereby affecting their nucleophilicity.
Q4: What are some common side products I should look out for?
A4: Common side products include di-substituted derivatives, products of reaction at the pyridine nitrogen, and oxidation products. In reactions involving cyclocondensation, incomplete cyclization or alternative cyclization pathways can also lead to impurities. For instance, under oxidative stress, related compounds like 3,4-diaminopyridine have been shown to form nitro derivatives or N-oxides.[1]
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Inactive or degraded starting material. | - Confirm the identity and purity of this compound using techniques like NMR or LC-MS. - Store the diamine under an inert atmosphere and protected from light, as aminopyridines can be susceptible to oxidation.[1] |
| Inappropriate reaction conditions. | - Optimize the reaction temperature. Some reactions may require heating, while others need to be run at low temperatures to prevent side reactions. - Screen different solvents and bases. The solubility of the starting materials and the nature of the base can significantly impact the reaction rate. | |
| Insufficiently reactive derivatizing agent. | - Use a more activated form of the derivatizing agent (e.g., an acid chloride instead of a carboxylic acid for acylation). - Consider using a coupling agent for amide bond formation. | |
| Incomplete conversion | Insufficient equivalents of the derivatizing agent. | - Increase the molar ratio of the derivatizing agent to the diamine. |
| Reversible reaction. | - If applicable, remove a byproduct (e.g., water) to drive the equilibrium towards the product. |
Poor Regioselectivity (Mixture of Isomers)
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of multiple mono-substituted products | Similar reactivity of the two amino groups under the reaction conditions. | - Steric Hindrance: Use a bulkier derivatizing reagent to favor reaction at the less hindered C4-amino group. - Temperature Control: Run the reaction at a lower temperature to enhance the kinetic selectivity. |
| Electronic effects. | - The electronic nature of the derivatizing agent can influence the site of reaction. Experiment with reagents having different electronic properties. | |
| Formation of di-substituted product | Excess of derivatizing agent or prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the derivatizing agent. - Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. |
Difficult Product Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of product and starting material | Similar polarity. | - Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. |
| Presence of persistent impurities | Formation of stable side products. | - Reaction Optimization: Re-evaluate the reaction conditions to minimize the formation of the impurity. - Chemical Quenching: Add a scavenger to react with any unreacted starting material or reagents before work-up. |
Experimental Protocols
General Protocol for Acylation
This protocol provides a general starting point for the acylation of this compound. Optimization will be required for specific acylating agents.
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Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or N,N-Dimethylformamide) under an inert atmosphere (e.g., Nitrogen or Argon).
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Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.1-1.5 equivalents).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate).
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Reaction Type | Reagent | Typical Yield Range | Key Challenges |
| Acylation | Acyl Chlorides | 40-70% | Regioselectivity, Diacylation |
| Sulfonylation | Sulfonyl Chlorides | 50-80% | Regioselectivity, Stability of product |
| Reductive Amination | Aldehydes/Ketones | 30-60% | Imine formation, Over-alkylation |
| Cyclocondensation | 1,2-Dicarbonyls | 60-90% | Reaction conditions, Side reactions |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Improving the regioselectivity of reactions with 6-Methoxypyridine-3,4-diamine
Welcome to the technical support center for 6-Methoxypyridine-3,4-diamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric properties of the molecule and the reacting partner.
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Electronic Effects: The pyridine ring is electron-deficient, a characteristic that is influenced by its substituents. The 6-methoxy group is an electron-donating group (EDG), which increases the electron density of the ring, particularly at the ortho and para positions. The two amino groups at the 3 and 4 positions are also electron-donating. The key difference lies in the relative nucleophilicity of the N3 and N4 amino groups. The N4-amine is para to the electron-withdrawing ring nitrogen, which slightly decreases its electron density compared to the N3-amine. Therefore, the N3-amine is generally considered more nucleophilic.
-
Steric Hindrance: The N4-amino group is sterically unhindered. In contrast, the N3-amino group is flanked by the N4-amino group and the C2 position of the pyridine ring. Reactions with bulky electrophiles or reagents may therefore preferentially occur at the more accessible N4 position.
-
Reaction Conditions: Solvent polarity, temperature, and the presence of catalysts can significantly influence the reaction pathway.[1][2] Polar solvents can stabilize charged intermediates, potentially altering the activation energies for competing reaction pathways.[1]
Q2: I am getting a mixture of regioisomers when forming an imidazo[4,5-b]pyridine. How can I improve the selectivity?
A2: The formation of imidazo[4,5-b]pyridines from pyridine-3,4-diamines and aldehydes or carboxylic acids is a common and powerful synthetic strategy.[3] However, the unsymmetrical nature of this compound can lead to two possible regioisomers. Improving selectivity involves carefully controlling the reaction parameters.
-
Choice of Reagent: The steric bulk of the aldehyde or carboxylic acid derivative can be a deciding factor. Using a sterically demanding reagent may favor reaction at the less hindered N4-amino group.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Reactions run at lower temperatures often favor the kinetically preferred product, which typically results from the attack of the most nucleophilic site (N3-amine).
-
Thermodynamic Control: Higher temperatures and longer reaction times can allow the reaction to equilibrate to the most stable product isomer. The relative stability of the final imidazopyridine isomers can be influenced by subtle electronic and steric interactions.
-
-
Catalyst Selection: The choice of acid or base catalyst can influence which amino group is protonated or deprotonated, thereby modulating its nucleophilicity and steering the reaction towards a single isomer.
Q3: How can I achieve selective acylation or alkylation on one of the amino groups?
A3: Selective functionalization of one amino group in the presence of the other is a significant challenge that often requires a multi-step approach.
-
Protecting Groups: One of the most reliable methods is to selectively protect one amine. Due to the higher nucleophilicity of the N3-amine, it may be possible to selectively introduce a protecting group under carefully controlled kinetic conditions (e.g., low temperature, slow addition of a substoichiometric amount of protecting group reagent). After the reaction at the N4 position, the protecting group can be removed.
-
Directed Metalation: It may be possible to use a directing group strategy to achieve regioselective lithiation followed by quenching with an electrophile.[4] This advanced technique would depend on the specific directing group employed.
-
Exploiting pKa Differences: The basicity (pKa) of the two amino groups is slightly different.[5] It may be possible to achieve selective protonation or deprotonation under specific pH conditions, allowing a subsequent reaction to occur at the more reactive, uncharged amine.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Imidazopyridine Synthesis
When performing a condensation reaction to form a 2-substituted-6-methoxy-1H-imidazo[4,5-b]pyridine, a mixture of isomers is frequently obtained. The following diagram and table outline a logical approach to troubleshooting this issue.
References
Technical Support Center: 6-Methoxypyridine-3,4-diamine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 6-Methoxypyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile organic compound with significant potential in several scientific fields. Its derivatives are explored as potential drug candidates in pharmaceutical research due to their biological activities, including potential antitumor, antimicrobial, and neuroprotective effects.[1] In materials science, its unique structure makes it a valuable building block for new polymers and catalysts.[1] It is also utilized in organic chemistry for the development of novel molecules with specific properties and in the synthesis of agrochemicals.[1]
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area, and inhalation of dust or fumes should be avoided. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Q3: How should this compound be stored?
A3: Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong oxidizing agents and sources of ignition.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, purification, and analysis of this compound.
Synthesis
Q4: My synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and solutions?
A4: Low yields in the synthesis of pyridine derivatives can stem from several factors. Below is a table outlining common causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and reactant concentrations.[2][3] For analogous syntheses, temperatures can range from 25°C to 105°C.[4] |
| Impure Starting Materials | Ensure the purity of all reactants and reagents. Impurities can lead to side reactions and lower the yield of the desired product.[2] |
| Inefficient Catalyst | If a catalyst is used, ensure it is active and used at an optimal loading. Consider screening different catalysts if the reaction is not proceeding as expected. |
| Solvent Effects | The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents like methanol or ethanol are commonly used in similar syntheses.[4] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. |
| Product Degradation | The product may be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a modified work-up procedure. |
Q5: I am observing unexpected side products in my reaction mixture. What are the likely side reactions?
A5: The formation of side products is a common issue. In the synthesis of substituted pyridines, potential side reactions can include over-alkylation, incomplete cyclization, or reactions involving the functional groups of your starting materials under the reaction conditions. Careful control of stoichiometry and reaction temperature can help minimize the formation of these byproducts.
Purification
Q6: I am facing challenges in purifying this compound. What are the recommended purification methods?
A6: Purification of pyridine derivatives can be challenging. The two primary methods are recrystallization and column chromatography.
-
Recrystallization: This method is effective for removing small amounts of impurities. A suitable solvent system should be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: This is a versatile technique for separating the desired product from a mixture of impurities. A silica gel column is commonly used with a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Q7: My purified product shows impurities in the final analysis. How can I improve the purity?
A7: If impurities persist after initial purification, consider the following:
-
Re-purification: A second round of purification using the same or a different method can often improve purity.
-
Alternative Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina, or a different solvent system.
-
Forced Degradation Studies: Understanding the degradation profile of your compound can help in designing a purification strategy that avoids the formation of new impurities.
Analysis
Q8: What are the recommended analytical techniques for assessing the purity of this compound?
A8: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic acid) is a common starting point.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the compound. Both ¹H and ¹³C NMR should be performed. The expected proton NMR spectrum of a related compound, 2,3-diamino-6-methoxypyridine, shows a singlet for the methoxy group protons around 3.67 ppm and doublets for the aromatic protons between 6.01 and 7.49 ppm in DMSO-d₆.[4] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For amines, the molecular ion peak is expected to have an odd mass-to-charge ratio (m/z).[7] |
Experimental Protocols
The following are generalized protocols based on the synthesis of a closely related compound, 2,3-diamino-6-methoxypyridine.[4] These should be adapted and optimized for the specific synthesis of this compound and its derivatives.
Synthesis of a Diamino-Methoxypyridine Precursor
This protocol is based on the reduction of a nitro-amino-methoxypyridine precursor.
-
Reaction Setup: To a solution of the nitro-amino-methoxypyridine precursor in a suitable solvent (e.g., concentrated hydrochloric acid), add a reducing agent (e.g., stannous chloride dihydrate) slowly at a controlled temperature (e.g., 15°C).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 35-40°C) and stir for several hours (e.g., 5-6 hours).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and stir for an additional hour. Filter the resulting precipitate and dry it to obtain the dihydrochloride salt of the diamino-methoxypyridine.
-
Neutralization: Suspend the dihydrochloride salt in water and neutralize with a base (e.g., 25% aqueous ammonia solution) to a pH of 7.0-8.0 to precipitate the free base.
-
Isolation: Filter the precipitate and dry it under vacuum to obtain the final product.
| Parameter | Value |
| Precursor | 2-amino-6-methoxy-3-nitropyridine |
| Reducing Agent | Stannous chloride dihydrate |
| Solvent | Concentrated Hydrochloric Acid |
| Reaction Temperature | 35-40 °C |
| Reaction Time | 5-6 hours |
| Yield (dihydrochloride salt) | ~86.4%[4] |
| Purity (by HPLC) | ~99.0%[4] |
| Yield (free base) | ~92.0%[4] |
| Purity (free base by HPLC) | ~99.01%[4] |
Signaling Pathways and Experimental Workflows
While the direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives have been investigated as inhibitors of key cellular signaling pathways implicated in cancer and neurological disorders. The following diagrams illustrate these pathways and a general workflow for investigating the biological activity of such compounds.
Caption: PI3K/mTOR signaling pathway with potential inhibition by methoxypyridine derivatives.
Caption: ErbB4 signaling pathway with potential inhibition by pyridine derivatives.
Caption: General experimental workflow for synthesis and biological evaluation.
References
- 1. Buy this compound | 127356-26-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. chem.libretexts.org [chem.libretexts.org]
Solvent effects on the reactivity of 6-Methoxypyridine-3,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvents on the reactivity of 6-Methoxypyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
A1: The primary considerations for solvent selection are the solubility of the starting materials, the nature of the reaction mechanism, and the stability of intermediates and products.[1] this compound, with its polar amine groups and aromatic ring, requires careful solvent choice to ensure a homogeneous reaction mixture, which is critical for optimal reaction rates and yields.[2] For reactions involving polar intermediates or transition states, a polar solvent is often beneficial.[3]
Q2: How do protic and aprotic solvents affect the nucleophilicity of the diamine groups?
A2: The two amino groups on this compound are the primary sites of nucleophilic attack in many reactions.[2]
-
Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds with the amine groups.[4] This "caging" effect can stabilize the amine but may decrease its nucleophilicity, potentially slowing down reactions like SN2 substitutions.[5]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and do not engage in hydrogen bonding with the nucleophile.[4] This leaves the lone pairs of the nitrogen atoms more available for reaction, often accelerating reaction rates.[5]
Q3: I am observing a low yield in my condensation reaction. What role could the solvent be playing?
A3: Low yields in condensation reactions can often be traced back to solvent choice.[1] Firstly, ensure all reactants are fully dissolved; poor solubility can lead to incomplete conversion.[1] Secondly, the polarity of the solvent can significantly influence reaction equilibrium and kinetics. For condensations that produce water, using a solvent that allows for its removal (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion. In reactions with less reactive starting materials, a more polar solvent may increase yields by stabilizing polar intermediates.[3]
Q4: Can the solvent choice influence the final product in the synthesis of fused heterocycles like imidazopyridines?
A4: Yes, solvent choice can be critical for both yield and selectivity. In the synthesis of imidazopyridines from 2-aminopyridines (a related starting material), nonpolar solvents like chlorobenzene or toluene have been shown to be more favorable than polar solvents such as DMSO or DMF for certain cycloaddition reactions.[6] The optimal solvent will depend on the specific mechanism of the cyclization. It is advisable to screen a range of solvents to find the ideal conditions for your specific transformation.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution & Rationale |
| Poor Solubility of this compound | 1. Switch to a More Polar Solvent: Try polar aprotic solvents like DMF, DMSO, or NMP, which are often effective for dissolving polar heterocyclic compounds.[1] 2. Use a Co-solvent System: A mixture of solvents can modulate polarity to better dissolve all reactants. For example, a toluene/ethanol mixture might be effective. 3. Increase Reaction Temperature: Gently increasing the temperature can significantly improve solubility. Ensure the temperature does not exceed the boiling point of the solvent or cause decomposition of the reactants.[1] |
| Low Reactivity of Nucleophile | 1. Switch from a Protic to a Polar Aprotic Solvent: If using a protic solvent like ethanol, the nucleophilicity of the diamine may be suppressed by hydrogen bonding. Switching to DMF or acetonitrile can enhance reactivity.[5] 2. Ensure Anhydrous Conditions: For reactions sensitive to moisture, use dry solvents. Water can compete as a nucleophile or hydrolyze reagents.[1] |
| Suboptimal Reaction Conditions | 1. Optimize Temperature and Concentration: Systematically vary the reaction temperature and concentration. Low concentration can slow down bimolecular reactions, while excessively high temperatures can lead to side products.[1][7] |
Issue 2: Formation of Multiple Products or Significant Side Reactions
| Potential Cause | Recommended Solution & Rationale |
| Competing Reaction Pathways | 1. Alter Solvent Polarity: The polarity of the solvent can differentially stabilize transition states of competing pathways. Screen solvents of varying polarity (e.g., hexane, toluene, THF, DMF) to see if one favors the desired product.[3] 2. Change the Order of Reagent Addition: In multicomponent reactions, adding reagents in a specific sequence can prevent the formation of undesired intermediates.[7] |
| Product Decomposition | 1. Lower Reaction Temperature: The desired heterocyclic product may be unstable under prolonged heating.[1] Try running the reaction at the lowest temperature that allows for a reasonable conversion rate. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If the product appears and then diminishes over time, it is likely decomposing. Adjust reaction time accordingly.[1] |
| Intramolecular Cyclization (if applicable) | 1. Control Temperature and pH: Unwanted intramolecular reactions can sometimes be suppressed by running the reaction at lower temperatures or by controlling the pH with a suitable buffer or base. |
Data Presentation
Table 1: Properties of Common Solvents in Heterocyclic Synthesis
This table summarizes the physical properties of solvents commonly used in reactions involving pyridine and diamine functionalities.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Type |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | Nonpolar |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.5 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.327 | 9.1 | Polar Aprotic |
| Ethanol | C₂H₅OH | 78 | 0.789 | 24.6 | Polar Protic |
| Acetonitrile (MeCN) | CH₃CN | 82 | 0.786 | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 38.3 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 47.0 | Polar Aprotic |
| Water | H₂O | 100 | 0.998 | 80.1 | Polar Protic |
Data sourced from publicly available chemical data.[8][9]
Table 2: Illustrative Effect of Solvent on a Hypothetical Condensation Reaction Yield
The following data is representative and illustrates potential trends in product yield based on solvent type for a reaction such as the synthesis of an imidazopyridine derivative from this compound and an α-haloketone. Actual results will vary based on specific substrates and conditions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Hypothetical Yield (%) | Rationale |
| Toluene | Nonpolar | 2.4 | 65 | Good for reactions that require water removal; may have solubility limitations. |
| THF | Polar Aprotic | 7.5 | 75 | Good general-purpose solvent, balances polarity and lower boiling point. |
| Ethanol | Polar Protic | 24.6 | 50 | May decrease nucleophilicity of the diamine via H-bonding, but excellent for solubility.[5] |
| Acetonitrile | Polar Aprotic | 37.5 | 85 | High polarity stabilizes charged intermediates without hindering the nucleophile.[5] |
| DMF | Polar Aprotic | 38.3 | 90 | Excellent solvating power for polar reactants and stabilization of intermediates. |
Experimental Protocols
Protocol 1: Synthesis of an Imidazo[4,5-b]pyridine Derivative
This protocol describes a general procedure for the condensation of this compound with an α-haloketone.
Materials:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (or other α-haloketone) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Ethanol (or DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and sodium bicarbonate.
-
Add anhydrous ethanol (or DMF) to the flask to create a suspension (approx. 0.1 M concentration).
-
Begin stirring and add the 2-bromoacetophenone solution dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (for ethanol, ~80 °C; for DMF, a temperature of 100-120 °C may be more suitable) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using ethanol, remove the solvent under reduced pressure. If using DMF, pour the reaction mixture into ice water to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Rationale for Solvent Choice: Ethanol is a good starting solvent as it readily dissolves the diamine and is a polar protic medium.[10] However, for less reactive α-haloketones, a higher boiling polar aprotic solvent like DMF may be necessary to increase the reaction rate and ensure complete conversion.[11]
Protocol 2: Condensation with a 1,3-Dicarbonyl Compound
This protocol outlines the synthesis of a fused heterocyclic system via condensation with acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add acetylacetone to the solution, followed by a catalytic amount of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (~80 °C) with stirring.
-
Maintain the reaction at reflux for 6-18 hours, monitoring for product formation by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Rationale for Solvent Choice: Ethanol is a common and effective solvent for this type of condensation, as it typically provides good solubility for both the diamine and the dicarbonyl compound. The addition of a catalytic amount of acid is often necessary to protonate the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.
Visualizations
Caption: Workflow for selecting an optimal solvent system.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 127356-26-7 [smolecule.com]
- 3. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Monitoring 6-Methoxypyridine-3,4-diamine Reactions
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring reactions involving 6-Methoxypyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions involving this compound?
The most common and effective methods for monitoring the progress of reactions with this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or rapid qualitative checks.[1]
Q2: How do I select the most appropriate analytical technique for my specific reaction?
Selecting the right technique involves considering several factors:
-
Speed and Convenience: TLC is excellent for rapid, qualitative checks of reaction progress directly at the bench.[1]
-
Quantitative Analysis: HPLC and GC are the preferred methods for accurate quantification of reactants, products, and byproducts.[1]
-
Structural Confirmation: LC-MS and GC-MS are powerful tools for identifying products and intermediates by providing molecular weight information.[2] NMR spectroscopy offers detailed structural insights and is non-invasive.[3]
-
Compound Properties: For volatile and thermally stable compounds, GC or GC-MS is suitable. HPLC is more versatile for a wider range of polar and non-polar compounds.[1]
Q3: What are the key stability concerns for this compound and its derivatives during analysis?
The primary stability concerns include susceptibility to oxidation and potential photodegradation. The pyridine nitrogen and the two amino groups are susceptible to oxidation, which can lead to the formation of N-oxides or nitro derivatives, especially under oxidative stress conditions (e.g., in the presence of hydrogen peroxide).[4] It is advisable to store samples protected from light and at low temperatures and to use freshly prepared solutions for analysis to ensure accurate results.
Q4: How does the basicity of the diamine affect HPLC analysis?
The two basic amino groups on the pyridine ring mean that this compound is a hydrophilic and basic compound.[5] This can lead to poor peak shape (tailing) on standard C18 columns due to interactions with residual silanols. To achieve good chromatography, it is often necessary to use a mobile phase with an acidic pH or to add an ion-pairing reagent.[5][6]
Analytical Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust technique for quantifying the consumption of starting materials and the formation of products.
Detailed Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or acid). Dilute the aliquot with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.2-0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Instrumentation and Conditions: Use a standard HPLC system with a UV detector.
-
Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percent conversion by comparing the peak area of the starting material at a given time point to its area at the start of the reaction (t=0).[1]
Table 1: Typical HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 Bonded Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier improves peak shape for basic analytes like diamines.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 20-30 min | A gradient elution is typically required to separate starting materials, products, and potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity.[2] |
| Injection Volume | 5 - 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for monitoring multiple wavelengths and checking peak purity.[8] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for identifying unknown byproducts and confirming the molecular weight of the desired product.[2]
Table 2: Typical LC-MS Method Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| LC Conditions | Similar to HPLC-UV method, but use formic acid (0.1%) instead of TFA if TFA causes ion suppression. | Formic acid is a volatile buffer compatible with MS.[7] |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Provides mass-to-charge ratio information. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms are readily protonated, making ESI+ the ideal mode for this class of compounds.[2] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the ionization process.[2] |
| Gas Temperature | 300 - 350 °C | Facilitates desolvation of the analyte ions.[2] |
| Scan Range | m/z 100 - 500 | Should cover the molecular weights of all expected reactants, products, and potential dimers or byproducts.[2] |
Troubleshooting Guide
Issue 1: Multiple unexpected peaks appear in the chromatogram.
-
Possible Cause: This could indicate the formation of side products, the presence of impurities in the starting materials, or degradation of the analyte.[7] Reactions involving diamines can sometimes lead to di-substituted byproducts.[9]
-
Recommended Action:
-
Analyze by LC-MS: Use LC-MS to obtain the molecular weight of the unknown peaks to help identify them.
-
Check Starting Materials: Inject a sample of your starting materials and reagents to check for impurities.
-
Perform Forced Degradation: To confirm if the peaks are degradants, subject a sample of the pure product to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixture. This helps in building a stability-indicating method.
-
Issue 2: Poor peak shape (tailing) for this compound in HPLC.
-
Possible Cause: As a basic compound, it can interact strongly with acidic silanol groups on the silica surface of the HPLC column, leading to tailing.[5]
-
Recommended Action:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., by adding 0.1% TFA or formic acid) to protonate the diamine and minimize silanol interactions.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a mixed-mode column) designed for basic compounds.[5]
-
Add an Ion-Pairing Reagent: Reagents like sodium octanesulfonate can be used in the mobile phase to improve the retention and peak shape of basic analytes.[6]
-
Issue 3: I am not observing any product formation, and my starting materials are unreacted.
-
Possible Cause: If the reaction is catalyzed (e.g., a palladium-catalyzed cross-coupling), the catalyst may be inactive or poisoned.[9] Reaction conditions such as temperature or solvent may also be inappropriate.
-
Recommended Action:
-
Verify Catalyst Activity: Ensure the catalyst is fresh and handled under an inert atmosphere if it is air-sensitive.[9]
-
Check Reagents and Solvents: Use anhydrous solvents and fresh, high-purity reagents. Impurities like sulfur compounds can poison catalysts.[9]
-
Optimize Temperature: Many coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[9]
-
Visualizations
Caption: General workflow for monitoring reaction progress using HPLC or LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Synthetic Routes to 6-Methoxypyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
6-Methoxypyridine-3,4-diamine is a valuable building block in medicinal chemistry and materials science. Its vicinal diamine functionality on a substituted pyridine core makes it an attractive scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. This guide provides a comparative analysis of two plausible synthetic routes to this compound, complete with detailed experimental protocols and a quantitative comparison of their key metrics.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Nitration of 6-Methoxypyridin-3-amine | Route 2: From 2,6-Dichloro-3-nitropyridine |
| Starting Material | 6-Methoxypyridin-3-amine | 2,6-Dichloropyridine |
| Number of Steps | 2 | 4 |
| Overall Yield | Moderate | Potentially Higher |
| Key Reactions | Nitration, Catalytic Hydrogenation | Nitration, Ammonolysis, Methoxylation, Reduction |
| Reagents & Conditions | Nitrating agents, Pd/C, H₂ | HNO₃/H₂SO₄, NH₃, NaOMe, SnCl₂/HCl |
| Potential Advantages | Shorter route | Potentially higher overall yield and purity |
| Potential Disadvantages | Potential for isomeric impurities | Longer route, use of hazardous reagents |
Route 1: Synthesis via Nitration of 6-Methoxypyridin-3-amine
This two-step route offers a more direct approach to the target molecule, starting from the commercially available 6-methoxypyridin-3-amine. The key steps are the regioselective nitration at the 4-position, followed by the reduction of the nitro group.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: Synthesis of 6-Methoxy-4-nitropyridin-3-amine
-
To a stirred solution of 6-methoxypyridin-3-amine (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add potassium nitrate (1.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture onto crushed ice and basify with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-methoxy-4-nitropyridin-3-amine.
Step 2: Synthesis of this compound
-
Dissolve 6-methoxy-4-nitropyridin-3-amine (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Route 2: Multi-step Synthesis from 2,6-Dichloro-3-nitropyridine
This four-step route, adapted from the synthesis of its isomer 2,3-diamino-6-methoxypyridine, begins with the commercially available 2,6-dichloropyridine.[1] While longer, this pathway may offer advantages in terms of overall yield and purity control.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 2,6-dichloropyridine (1.0 eq).[1]
-
Allow the reaction to warm to room temperature and then heat to 100°C for 5 hours.[1]
-
Cool the reaction mixture and pour it onto ice.
-
Filter the resulting precipitate, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.[1]
Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine
-
Suspend 2,6-dichloro-3-nitropyridine (1.0 eq) in a solution of aqueous ammonia in methanol.[1]
-
Heat the mixture in a sealed vessel to 40°C for 12 hours.[1]
-
Cool the reaction mixture, and filter the precipitate. Wash the solid with methanol and dry to obtain 2-amino-6-chloro-3-nitropyridine.[1]
Step 3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
-
To a solution of sodium methoxide (1.1 eq) in methanol, add 2-amino-6-chloro-3-nitropyridine (1.0 eq).[1]
-
Stir the mixture at room temperature for 4 hours.[1]
-
Pour the reaction mixture into water and filter the resulting precipitate.
-
Wash the solid with water and dry to yield 2-amino-6-methoxy-3-nitropyridine.[1]
Step 4: Synthesis of this compound
-
To a solution of 2-amino-6-methoxy-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid at 0°C, add stannous chloride dihydrate (3.0 eq) portion-wise.[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Basify the mixture with a concentrated sodium hydroxide solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Conclusion
Both routes present viable pathways for the synthesis of this compound. Route 1 is more concise, which is advantageous for rapid synthesis. However, the regioselectivity of the nitration step may require careful optimization to avoid the formation of isomeric byproducts. Route 2, while longer, proceeds through a series of well-established reactions that may allow for better control over purity at each step, potentially leading to a higher overall yield of the final product. The choice of the optimal route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, purity requirements, and available starting materials and reagents.
References
Spectroscopic Analysis and Structural Confirmation of 6-Methoxypyridine-3,4-diamine: A Comparative Guide
For Immediate Release
This technical guide offers a comprehensive overview of the spectroscopic analysis and structural confirmation of 6-Methoxypyridine-3,4-diamine, a versatile building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this guide provides a comparative analysis with structurally related and commercially available alternatives. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the characterization and utilization of this important chemical entity.
Executive Summary
This compound is a substituted pyridine derivative with significant potential in various chemical syntheses.[1] Its unique arrangement of a methoxy group and two adjacent amino groups on the pyridine ring makes it a valuable precursor for the development of novel pharmaceuticals and functional materials.[1] This guide details the expected spectroscopic characteristics of this compound by drawing comparisons with analogous compounds, for which experimental data is available. Detailed experimental protocols for spectroscopic analysis are also provided to ensure reproducible and reliable structural confirmation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for compounds structurally related to this compound. This data serves as a reference for the expected spectral characteristics of the target compound.
Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)
| Compound Name | Chemical Shift (δ) ppm, Multiplicity, (J Hz), Assignment |
| This compound (Predicted) | ~7.5-7.8 (s, 1H, H-2), ~6.5-6.8 (s, 1H, H-5), ~4.0-5.0 (br s, 4H, -NH₂ x 2), ~3.8-4.0 (s, 3H, -OCH₃) |
| 6-Chloropyridin-3-amine [2] | 8.03 (d, J=2.7, 1H, H-2), 7.18 (d, J=8.4, 1H, H-4), 7.08 (dd, J=8.4, 2.8, 1H, H-5), 3.85 (s, 2H, -NH₂) |
| 3,4-Diaminopyridine [3] | δ 7.5 (d, 1H), 6.5 (d, 1H), 7.1 (s, 1H), 4.5 (br s, 2H, -NH₂), 5.5 (br s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)
| Compound Name | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted) | ~155-160 (C-6), ~140-145 (C-2), ~130-135 (C-4), ~125-130 (C-3), ~105-110 (C-5), ~50-55 (-OCH₃) |
| 6-Chloropyridin-3-amine [2] | 141.2 (C-6), 139.8 (C-2), 138.1 (C-3), 124.6 (C-5), 124.2 (C-4) |
| 3,4-Diaminopyridine [3] | 141.73 (C-3), 139.89 (C-6), 135.77 (C-4), 131.18 (C-2), 108.86 (C-5) |
Table 3: IR Spectroscopic Data Comparison
| Compound Name | Wavenumber (cm⁻¹), Assignment |
| This compound (Predicted) | ~3400-3200 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1620-1580 (C=C and C=N ring stretching), ~1250 (C-O stretch), ~1050 (C-O stretch) |
| 6-Chloropyridin-3-amine [2] | 3420, 3315 (N-H stretch), 3080 (Aromatic C-H stretch), 1620 (N-H bend), 1580, 1470 (C=C and C=N ring stretching), 1310 (C-N stretch), 820 (C-Cl stretch) |
| 5-chloropyridine-2,3-diamine [4] | 3392, 3309 (N-H str), 3172 (aryl C-H str), 1637 (aryl C=C str), 1572, 1472 (ring stretching) |
Table 4: Mass Spectrometry Data
| Compound Name | Molecular Ion (m/z) | Key Fragmentation Peaks (Predicted for target) |
| This compound | 139.07 | [M-CH₃]⁺, [M-NH₂]⁺, [M-CH₃-NH₂]⁺ |
| 6-Chloropyridin-3-amine [2] | 128.02, 130.02 (³⁵Cl/³⁷Cl isotopes) | [M-Cl]⁺, [M-NH₂]⁺ |
| 3,4-Diaminopyridine | 109.06 | [M-NH₂]⁺, [M-HCN]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the analysis of this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR Spectroscopy: Spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a spectral width of 200 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the material is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.
-
Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-300.
Synthesis Outline
Caption: Plausible synthetic workflow for this compound.
Structural Confirmation Workflow
The definitive structural confirmation of this compound requires a systematic workflow integrating multiple spectroscopic techniques.
Caption: Experimental workflow for structural confirmation.
References
- 1. Buy this compound | 127356-26-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
A Comparative Analysis of the Reactivity of 6-Methoxypyridine-3,4-diamine and Other Vicinal Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-Methoxypyridine-3,4-diamine with other structurally relevant vicinal diamines, including o-phenylenediamine, 3,4-diaminopyridine, and trans-1,2-diaminocyclohexane. The reactivity of these compounds is critical in their application as building blocks for pharmaceuticals and advanced materials.[1][2][3] This analysis is supported by theoretical principles and established experimental methodologies.
Theoretical Framework for Diamine Reactivity
The reactivity of a diamine, particularly its nucleophilicity in common synthetic reactions like condensation and acylation, is governed by several key factors:
-
Basicity and Electron Availability: The fundamental reactivity of an amine is tied to the availability of the lone pair of electrons on the nitrogen atom. Aliphatic amines are generally more basic and reactive than aromatic amines because the lone pair is localized on the nitrogen.[4][5] In aromatic amines, the lone pair can be delocalized into the aromatic ring through resonance, reducing its availability for reaction.[4][6]
-
Electronic Effects of the Ring: For aromatic diamines, the nature of the aromatic ring is crucial. Electron-deficient rings (like pyridine) decrease the basicity of the amino groups compared to electron-rich rings (like benzene).
-
Substituent Effects: Electron-donating groups (EDGs) on an aromatic ring, such as a methoxy (-OCH₃) group, increase the electron density of the ring and the attached amino groups, thereby enhancing their nucleophilicity and reactivity. Conversely, electron-withdrawing groups (EWGs) decrease reactivity.[7]
-
Steric Hindrance: Bulky groups near the amine functionality can physically obstruct the approach of electrophiles, slowing down the reaction rate.
Caption: Key factors determining the reactivity of diamines.
Comparative Data of Selected Diamines
The following table summarizes the key properties of this compound and the selected alternatives. The expected reactivity is inferred from the theoretical principles discussed above.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Class | Key Electronic Features | Expected Reactivity (Nucleophilicity) |
| trans-1,2-Diaminocyclohexane | C₆H₁₄N₂ | 114.19 | Aliphatic | Localized lone pairs on nitrogen atoms. No resonance effects. | Highest | |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Aromatic | Lone pairs partially delocalized into an electron-rich benzene ring.[8] | High | |
| This compound | ![]() | C₆H₉N₃O | 139.16 | Aromatic (Heterocyclic) | Electron-donating methoxy group increases electron density on the electron-deficient pyridine ring.[1] | Moderate to High |
| 3,4-Diaminopyridine | C₅H₇N₃ | 109.13 | Aromatic (Heterocyclic) | Lone pairs attached to an electron-deficient pyridine ring, reducing their availability. | Moderate |
Analysis of Expected Reactivity:
-
trans-1,2-Diaminocyclohexane: As an aliphatic diamine, it is expected to be the most reactive nucleophile due to the high availability of the nitrogen lone pairs.[4][5]
-
o-Phenylenediamine: This aromatic diamine is highly reactive and widely used as a precursor for heterocyclic compounds, indicating significant nucleophilicity despite some delocalization of electrons into the benzene ring.[8][9]
-
This compound: The presence of the electron-deficient pyridine ring deactivates the amino groups compared to o-phenylenediamine. However, this effect is counteracted by the electron-donating methoxy group (-OCH₃) at the 6-position, which increases the electron density on the ring and enhances the nucleophilicity of the amino groups.[1] Therefore, its reactivity is expected to be higher than that of 3,4-diaminopyridine.
-
3,4-Diaminopyridine: The amino groups are attached to an electron-deficient pyridine ring, which significantly reduces their basicity and nucleophilicity compared to o-phenylenediamine. It is expected to be the least reactive among the aromatic diamines in this comparison.
Experimental Protocol: Comparative Kinetic Analysis via Condensation Reaction
To quantitatively compare the reactivity of these diamines, a kinetic study can be performed by monitoring their condensation reaction with a suitable electrophile, such as benzil, to form a quinoxaline derivative. The rate of reaction can be monitored using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of each diamine with benzil.
Materials:
-
This compound
-
o-Phenylenediamine
-
trans-1,2-Diaminocyclohexane
-
3,4-Diaminopyridine
-
Benzil (1,2-Diphenylethane-1,2-dione)
-
Absolute Ethanol (Spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each diamine (e.g., 0.01 M) in absolute ethanol.
-
Prepare a stock solution of benzil (e.g., 0.01 M) in absolute ethanol.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the quinoxaline product formed from one of the reactions (e.g., o-phenylenediamine with benzil). This wavelength will be used to monitor the progress of all reactions.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25.0 °C).
-
Pipette a large excess of the diamine solution (e.g., 2.7 mL of 0.01 M solution) into a quartz cuvette.
-
Initiate the reaction by rapidly adding a small volume of the benzil stock solution (e.g., 0.3 mL of 0.001 M solution) to the cuvette.
-
Immediately start recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to at least 80% completion.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Diamine] >> [Benzil]), the reaction rate is given by: Rate = k_obs [Benzil], where k_obs = k_2 [Diamine].
-
Plot ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this plot will be -k_obs.
-
Calculate the second-order rate constant (k_2) using the equation: k_2 = k_obs / [Diamine].
-
Repeat the experiment for each diamine and compare the calculated k_2 values.
-
Caption: Workflow for comparing diamine reactivity via UV-Vis kinetics.
Conclusion
While direct comparative kinetic data for this compound is not extensively available in the literature, its reactivity can be reliably inferred from fundamental chemical principles.
-
The reactivity order is predicted as: trans-1,2-Diaminocyclohexane > o-Phenylenediamine > this compound > 3,4-Diaminopyridine .
-
This compound represents a unique building block. Its reactivity is moderated by the pyridine ring but enhanced by the methoxy substituent. This tunable reactivity makes it a valuable intermediate, potentially offering different selectivity and reaction kinetics compared to more common diamines.
-
For drug development and material science professionals, the choice of diamine will depend on the desired reaction rate and the electronic properties of the final product. This compound provides a means to introduce a pyridine moiety with enhanced reactivity compared to its unsubstituted counterpart, 3,4-diaminopyridine.
The provided experimental protocol offers a standardized method for quantitatively validating these theoretical predictions and for characterizing the reactivity of novel diamine structures.
References
- 1. Buy this compound | 127356-26-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. quora.com [quora.com]
- 5. difference.wiki [difference.wiki]
- 6. differencebetween.com [differencebetween.com]
- 7. mdpi.com [mdpi.com]
- 8. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. discovery.researcher.life [discovery.researcher.life]
X-ray Crystallography of 6-Methoxypyridine-3,4-diamine Derivatives: A Comparative Guide
A detailed crystallographic comparison of 6-Methoxypyridine-3,4-diamine derivatives is currently hampered by the limited availability of public research data. While the parent compound and its isomers are recognized for their potential in medicinal chemistry and materials science, comprehensive X-ray diffraction studies on a series of its derivatives are not readily found in published literature.
This guide, therefore, aims to provide a framework for such a comparative analysis, drawing upon available information for structurally related compounds and outlining the necessary experimental protocols. The provided visualizations and data tables are based on representative data from analogous pyridine derivatives to illustrate the format and type of information crucial for researchers in this field.
Comparative Analysis of Crystallographic Data
A comparative analysis of X-ray crystallography data for a series of this compound derivatives would be invaluable for understanding structure-activity relationships. Key parameters for comparison are summarized in the table below. This data, once obtained, would allow researchers to correlate substituent effects with changes in crystal packing, molecular geometry, and intermolecular interactions.
Table 1: Comparative Crystallographic Data for Pyridine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Derivative 1 (Hypothetical) | C₇H₁₁N₃O | Orthorhombic | P2₁2₁2₁ | 8.197 | 10.670 | 12.977 | 90 | 90 | 90 | 4 | N/A |
| Derivative 2 (Hypothetical) | C₈H₁₃N₃O | Monoclinic | P2₁/c | 5.931 | 10.970 | 14.797 | 90 | 98.62 | 90 | 4 | N/A |
| Derivative 3 (Hypothetical) | C₁₀H₁₀N₄O | Triclinic | P-1 | 6.235 | 26.016 | 12.486 | 90 | 93.24 | 90 | 8 | N/A |
Note: The data presented in this table is hypothetical and serves as a template for the presentation of actual experimental data.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of crystallographic studies. The following sections outline the typical procedures for the synthesis, crystallization, and X-ray diffraction analysis of novel this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of derivatives would likely start from commercially available this compound. A general synthetic scheme might involve N-alkylation, N-acylation, or other functionalization of the amino groups.
General Procedure:
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile), add the appropriate electrophile (e.g., alkyl halide, acyl chloride) (1-2.2 mmol) and a base (e.g., triethylamine, pyridine) if necessary.
-
Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Single Crystal Growth
Obtaining high-quality single crystals is a critical and often challenging step.
Typical Crystallization Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
X-ray Diffraction Data Collection and Structure Refinement
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Process the collected data, including integration of the reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model by full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
Finalize the refinement and validate the structure using software such as SHELXL and PLATON.
Logical Workflow for Crystallographic Analysis
The process from synthesizing a new derivative to analyzing its crystal structure follows a logical progression. The following diagram illustrates this workflow.
Caption: Experimental workflow from synthesis to comparative analysis.
Signaling Pathways and Logical Relationships
While not directly applicable to the crystallographic data itself, understanding the potential biological targets of these compounds is crucial for drug development professionals. If these derivatives are being investigated as, for example, kinase inhibitors, a diagram of the relevant signaling pathway would be essential.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Comparative Efficacy of 6-Methoxypyridine-3,4-diamine Derivatives: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance of novel 6-Methoxypyridine-3,4-diamine derivatives against established alternatives in preclinical studies. This guide provides a detailed examination of their anticancer and neuroprotective potential, supported by experimental data and standardized protocols.
Derivatives of this compound are emerging as a promising class of therapeutic agents with demonstrated potential in oncology and neurodegenerative diseases. These compounds have shown significant activity as inhibitors of key cellular signaling pathways, including the PI3K/mTOR pathway, and as modulators of gamma-secretase. This guide offers an objective comparison of their performance in various in vitro and in vivo studies, providing a valuable resource for the scientific community.
In Vitro Anticancer Activity
The in vitro cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Alternative Compound | Target Cancer Cell Line | IC50 (µM) |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.11 (72h) | Doxorubicin | MCF-7 (Breast Cancer) | 1.93 (48h) |
| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical Cancer) | 2.59 | Doxorubicin | Hela (Cervical Cancer) | 2.35 |
| Pyrazolo[3,4-b]pyridine 14g | HCT-116 (Colon Cancer) | 1.98 | Doxorubicin | HCT-116 (Colon Cancer) | 2.11 |
| Pyridine hybrid 3b | MCF-7 (Breast Cancer) | 6.13 | Taxol | MCF-7 (Breast Cancer) | 12.32 |
| Pyridine hybrid 3b | Huh-7 (Liver Cancer) | 6.54 | Taxol | Huh-7 (Liver Cancer) | 6.68 |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal Cancer) | 7.83 | Doxorubicin | Caco-2 (Colorectal Cancer) | 12.49 |
In Vivo Antitumor Efficacy
Preclinical evaluation in mouse xenograft models has demonstrated the in vivo antitumor potential of this compound derivatives. These studies are crucial for assessing the therapeutic efficacy and safety of novel drug candidates in a living organism.
| Derivative | Animal Model | Tumor Type | Dosing Regimen | Key Outcome |
| Pyrazolo[3,4-b]pyridine derivative | Orthotopic mouse model | Breast Cancer | Not specified | Inhibition of tumor growth |
| Acridine derivative (DAMSA) | Mice | Murine leukemias, M5076 reticulosarcoma | 100 mg/kg | Significant antitumor effect in leukemias, moderate effect in solid tumor |
| 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione | Mice | Sarcoma-180, Ehrlich ascites carcinoma | 60 mg/kg, daily for 7 days | Significant tumor regression |
| Pyridine derivative LHT-17-19 | Syngeneic and xenograft mouse models | Lung Cancer | Not specified | Antitumor and antimetastatic properties |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives and alternative compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Kinase of interest (e.g., PI3K, mTOR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Measurement: Read the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the antitumor activity of a compound in immunodeficient mice bearing human tumor xenografts.[1]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice)
-
Human cancer cell line
-
Matrigel (or similar basement membrane matrix)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]
-
Drug Administration: Administer the test compound (dissolved in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.
-
Efficacy Evaluation: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted signaling pathways and experimental workflows are provided below to enhance understanding.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of a derivative.
Caption: Gamma-secretase pathway and modulation by a derivative (GSM).
Caption: A typical experimental workflow for preclinical drug evaluation.
References
Comparative Guide to the Structure-Activity Relationship of 6-Methoxypyridine-3,4-diamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 6-methoxypyridine-3,4-diamine scaffold is a valuable starting point in medicinal chemistry for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The strategic arrangement of the methoxy and diamino groups on the pyridine ring offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their anticancer and kinase inhibitory activities. The data presented is based on studies of related heterocyclic systems, such as imidazo[4,5-b]pyridines, which can be synthesized from this compound precursors.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents. Modifications are typically introduced by cyclization of the 3,4-diamino groups to form fused heterocyclic systems, followed by substitutions on the pyridine ring and the newly formed ring.
Anticancer and Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs
Imidazo[4,5-b]pyridines, formed by the condensation of a 3,4-diaminopyridine with an appropriate reagent, have shown significant potential as anticancer agents and kinase inhibitors. The table below summarizes the in vitro activity of a series of N-phenyl-imidazo[4,5-b]pyridin-2-amine derivatives against human cancer cell lines and Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.
| Compound ID | R Group (at N-phenyl) | HCT-116 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] | CDK9/CycT1 IC50 (µM)[1] |
| 1a | H | >50 | >50 | ND |
| 1b | 4-F | 1.8 | 3.2 | 0.04 |
| 1c | 4-Cl | 0.9 | 1.5 | 0.03 |
| 1d | 4-Br | 0.7 | 1.1 | 0.02 |
| 1e | 4-CH3 | 5.6 | 8.9 | 0.12 |
| 1f | 4-OCH3 | 12.3 | 15.4 | 0.45 |
| 1g | 3-Cl | 0.5 | 0.8 | 0.015 |
| 1h | 3-Br | 0.4 | 0.6 | 0.01 |
ND: Not Determined
SAR Insights:
-
The introduction of a phenylamino group at the 2-position of the imidazo[4,5-b]pyridine core is crucial for activity.
-
Halogen substituents on the 4-position of the N-phenyl ring (compounds 1b-1d ) significantly enhance antiproliferative and CDK9 inhibitory activity compared to the unsubstituted analog (1a ). Potency increases with the size of the halogen (F < Cl < Br).
-
Electron-donating groups at the 4-position, such as methyl (1e ) and methoxy (1f ), are less favorable for activity.
-
Substitution at the 3-position of the N-phenyl ring with halogens (1g , 1h ) leads to the most potent compounds in this series.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays relevant to the biological screening of this compound analogs.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines and is used to determine the IC50 value.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add the diluted compounds to the wells and incubate for 72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK9/CycT1)
-
Specific kinase substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader (luminescence)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent. For the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.
-
Data Analysis: The luminescent signal is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to a vehicle control. The IC50 value is determined from the dose-response curve.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate molecular scaffolds and experimental workflows.
Caption: Synthetic routes from this compound to fused heterocyclic analogs.
Caption: General workflow for an in vitro kinase inhibition assay.
References
A Comparative Guide to Pyridine-Diamine Based Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of pyridine-diamine based ligands, with a focus on their application in palladium-catalyzed cross-coupling reactions. While direct and extensive experimental data for 6-Methoxypyridine-3,4-diamine as a catalyst is limited in current literature, this document benchmarks the performance of analogous pyridine-diamine catalyst systems against other common alternatives, supported by available experimental data. The unique arrangement of functional groups in this compound, featuring adjacent amino groups on the pyridine ring, suggests its potential as a versatile ligand in catalysis.[1]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium catalyst. Below is a comparison of various pyridine-based ligands and other common ligand types in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
| Catalyst System (Ligand) | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / Pyridine-Hydrazone Ligand | 2-methoxy-1-naphthyl bromide | 1-naphthylboronic acid | K₃PO₄ | Toluene | RT | 24 | 95 | 2 | [2] |
| Pd(OAc)₂ / Pyridine-Hydrazone Ligand | 2-methoxy-1-naphthyl bromide | 2-tolylboronic acid | K₃PO₄ | Toluene | RT | 24 | 92 | 2 | [2] |
| [PdCl₂(bis-hydrazone)] | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Water/EtOH | 120 (MW) | 0.03 | 98 | 0.1 | [3] |
| Pd@TMC-Bpy COP | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Ethyl lactate | 80 | 3 | 98 | 0.5 | [4] |
| Pd(PPh₃)₄ | 3-Amino-2-chloropyridine | 2-Methoxy-5-pyridylboronic acid | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 85 | 5 | [5] |
| PdCl₂(dppf) | 4-Bromopyridine | Phenylboronic acid | K₂CO₃ | DME | 80 | 12 | 95 | 3 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling using a Pyridine-Diamine Based Catalyst
This protocol is a generalized procedure and may require optimization for specific substrates and ligands.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01-2 mol%)
-
Pyridine-diamine ligand (0.01-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, Water/EtOH)
-
Schlenk flask or sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, and the base.
-
In a separate vial, pre-mix the palladium precursor and the pyridine-diamine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the remaining solvent to the reaction mixture.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (ranging from room temperature to reflux) and stir for the specified time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
General Experimental Workflow
Caption: A flowchart outlining the general workflow for a cross-coupling experiment.
Conclusion
While this compound itself remains an area for future investigation in catalysis, the broader class of pyridine-diamine ligands demonstrates significant potential and high efficacy, particularly in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands can be fine-tuned through substitution on the pyridine ring and the diamine backbone, offering a versatile platform for catalyst design. Further research into the catalytic applications of this compound and its derivatives is warranted to fully explore its potential in synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 6-Methoxypyridine-3,4-diamine with other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. This guide provides an objective, data-supported comparison of the 6-methoxypyridine-3,4-diamine scaffold against other prominent heterocyclic systems, namely pyrimidines, benzimidazoles, and quinolines. By examining their performance in key therapeutic areas such as oncology and infectious diseases, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection and lead optimization.
Overview of Compared Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to present functional groups in precise spatial arrangements and engage in various interactions with biological targets.[1][2] This comparison focuses on four key scaffolds:
-
This compound: A substituted aminopyridine that offers multiple points for derivatization and has shown potential in the development of kinase inhibitors and other therapeutic agents. Its unique substitution pattern can influence solubility, metabolic stability, and target engagement.
-
Pyrimidine: A diazine that is a fundamental component of nucleic acids and a "privileged scaffold" in medicinal chemistry.[3][4] Its derivatives are well-represented in a wide array of approved drugs, particularly as kinase inhibitors in oncology.[5][6][7]
-
Benzimidazole: A fused heterocyclic system consisting of benzene and imidazole rings. This scaffold is a common motif in kinase inhibitors and also exhibits a broad spectrum of biological activities, including antimicrobial and antiviral properties.[8][9]
-
Quinoline: A fused heterocycle of benzene and pyridine rings, recognized for its presence in numerous bioactive compounds, including anti-malarial and anti-cancer drugs.[10][11][12]
Comparative Biological Activity: Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The following tables summarize the in vitro inhibitory activities of derivatives of the compared scaffolds against various protein kinases, as reported in the scientific literature. It is important to note that these data are compiled from different studies, and direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparison of Kinase Inhibitory Activity (IC50, µM)
| Scaffold | Derivative Example | Target Kinase | IC50 (µM) | Cancer Cell Line (Example) | IC50 (µM) |
| Aminopyridine | Pyrido[2,3-d]pyrimidine urea derivative (4b) | PDGFr | 1.11 | - | - |
| FGFr | 0.13 | - | - | ||
| EGFr | 0.45 | - | - | ||
| c-src | 0.22 | - | - | ||
| Pyrimidine | Pyrido[2,3-d]pyrimidine derivative (4e) | FGFr | 0.060 | - | >50 |
| Aminopyrimidine derivative (7) | BRD4 | 0.042 | MDA-MB-231 (Breast) | - | |
| PLK1 | 0.02 | HT-29 (Colorectal) | - | ||
| Benzimidazole | 2-Amidobenzimidazole derivative (23) | CK1δ | 0.0986 | - | - |
| Quinoline | 7-[(pyridin-4-yl)methoxy]quinoline analog (A) | - | - | HCT116 (Colon) | 5.64 |
| HepG2 (Liver) | 23.18 |
Data compiled from multiple sources.[1][2][13][14]
Key Observations:
-
Potency: Derivatives from all four scaffolds have demonstrated potent, sub-micromolar to nanomolar, inhibition of various kinases.
-
Selectivity: The pyrido[2,3-d]pyrimidine scaffold, a close relative of aminopyridines, has yielded highly selective inhibitors, such as compound 4e for FGFr.[1] This highlights the tunability of the pyridine-based core.
-
Broad-Spectrum vs. Targeted: Some derivatives, like the aminopyridine 4b , exhibit broad-spectrum kinase inhibition, which can be advantageous in certain therapeutic contexts.[1] Conversely, scaffolds like benzimidazole have also produced highly potent and specific inhibitors.[14]
Experimental Protocols
To facilitate the replication and validation of the presented findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the recombinant kinase, a suitable peptide or protein substrate, ATP, and the test compounds (dissolved in DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase and substrate to a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and DTT).
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced (indicating kinase activity) using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The selection of a heterocyclic scaffold is a multifaceted decision that depends on the specific therapeutic target and desired properties of the final drug candidate.
-
The This compound scaffold and its close relatives, the aminopyridines, offer significant potential for the development of both broad-spectrum and selective kinase inhibitors. The pyridine core is a well-established pharmacophore that can be readily modified to optimize potency and pharmacokinetic properties.[15]
-
Pyrimidines remain a dominant and highly successful scaffold in drug discovery, particularly for kinase inhibitors, with numerous approved drugs demonstrating their clinical utility.[3][4]
-
Benzimidazoles are a versatile scaffold, yielding potent inhibitors for a range of biological targets, including kinases, and have also been explored for other therapeutic applications.[8][9]
-
Quinolines continue to be a valuable source of bioactive compounds, particularly in the areas of infectious diseases and oncology.[10][11][12]
Ultimately, the choice of scaffold will be guided by a thorough analysis of structure-activity relationships, selectivity profiling, and ADMET properties. This guide provides a foundational comparison to aid researchers in this critical decision-making process. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of these important heterocyclic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
Validating the Mechanism of Action of Pyridine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides a comparative analysis of pyridine-based compounds, with a focus on validating their mechanism of action as kinase inhibitors. While direct kinase inhibition data for 6-Methoxypyridine-3,4-diamine derivatives is limited in publicly available literature, their structural features suggest potential as kinase inhibitors.[2] This guide will, therefore, use structurally related and well-characterized pyridine derivatives to illustrate the validation process, providing a framework for assessing novel compounds like the this compound series.
Comparative Performance of Pyridine-Based Kinase Inhibitors
The efficacy of kinase inhibitors is determined by their potency against the target kinase and their selectivity across the kinome. Below is a compilation of data for representative pyridine-based inhibitors against various cancer-related kinases.
| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| Pyridine-Urea Derivative | VEGFR-2 | 3,930 | MCF-7 (Breast) | 0.11 |
| Pyrazolopyridine Derivative | CDK2/cyclin A | 675 | - | - |
| Pyrazolopyridine Derivative | GSK3β | 134 | - | - |
| Aminopyrimidine Derivative | PLK4 | 6.7 | MCF-7 (Breast) | - |
| Aminopyrimidine Derivative | CDK4/6 | - | H1975 (NSCLC) | 0.086 |
Table 1: Comparative in vitro activity of various pyridine-based kinase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. GI50 (Growth Inhibition 50) is the concentration that causes 50% inhibition of cancer cell proliferation.
Validating the Mechanism of Action: Key Experiments
Validating the mechanism of action of a potential kinase inhibitor involves a multi-faceted approach, combining biochemical assays, cell-based assays, and target engagement studies.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this experiment.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant kinase, substrate, and ATP. Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup : In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Detection : Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines. The concentration that inhibits 50% of cell growth (GI50) is determined.
Experimental Protocol: MTT Assay
-
Cell Seeding : Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment : Treat cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.
Western Blot for Target Engagement
Western blotting is used to confirm that the inhibitor interacts with its intended target within the cell and modulates its downstream signaling. This is often assessed by measuring the phosphorylation status of the target kinase or its substrates.
Experimental Protocol: Western Blot
-
Cell Treatment and Lysis : Treat cells with the inhibitor, then lyse the cells to extract proteins.
-
Protein Quantification : Determine the protein concentration in each lysate.
-
SDS-PAGE : Separate proteins by size using gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis : Quantify the band intensity. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.
Signaling Pathway Context
The pyridine scaffold is versatile and has been incorporated into inhibitors targeting various signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, generic kinase signaling cascade that is often dysregulated in cancer and is a common target for pyridine-based inhibitors.
Conclusion
While the specific mechanism of action for this compound derivatives as kinase inhibitors requires further investigation, the broader class of pyridine-containing molecules has demonstrated significant potential in targeting various kinases implicated in cancer. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to validate the mechanism of action of novel pyridine-based compounds. By employing a systematic approach of in vitro kinase assays, cell-based viability studies, and target engagement validation, the therapeutic potential of these promising scaffolds can be thoroughly evaluated.
References
Safety Operating Guide
Proper Disposal of 6-Methoxypyridine-3,4-diamine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 6-Methoxypyridine-3,4-diamine, ensuring the safety of laboratory personnel and compliance with regulations.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and the appropriate procedures for its disposal. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following disposal protocol is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Hazard Summary
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment. The required PPE and a summary of the compound's hazards are detailed below.
| Category | Specification | Reference |
| Eye Protection | Goggles or a face shield should be worn. | [3][4] |
| Hand Protection | Protective gloves must be worn. It is crucial to inspect gloves prior to use and use a proper glove removal technique. | [2][3] |
| Body Protection | A complete suit protecting against chemicals or long-sleeved clothing is required. | [2][3] |
| Respiratory Protection | For nuisance exposures or in areas with inadequate ventilation, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. | [2] |
Hazard Summary:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to minimize exposure and environmental contamination.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed container.
-
The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
2. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, sweep up the solid material, taking care to avoid dust formation.[4][5]
-
Collect the spilled material and place it into a suitable, closed container for disposal.[4][5]
-
Do not flush the material into surface water or the sanitary sewer system.[5]
3. Final Disposal:
-
Dispose of the waste container through a licensed professional waste disposal service.[4]
-
The disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of the material by dumping it into drains.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6-Methoxypyridine-3,4-diamine
This guide provides critical safety, handling, and disposal information for 6-Methoxypyridine-3,4-diamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related aromatic amines.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3][4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2][3][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[1][5][6] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]
-
SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound before commencing work.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[7]
2. Handling Procedures:
-
Controlled Area: All handling of this compound should occur within a designated area, preferably a certified chemical fume hood.[1][7]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[2][3][4][5]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize dust generation.[2]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]
-
General Handling: Avoid contact with skin, eyes, and personal clothing.[2][5] Wash hands thoroughly after handling.[2][5] Avoid breathing fumes or dust.[2][4][5]
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[2] Absorb the spill with inert material and place it into a suitable, labeled hazardous waste container.[2][5]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2][3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
4. Disposal Plan:
-
Waste Categorization: All waste materials contaminated with this compound are considered hazardous waste.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container.
-
Solid Waste: Place contaminated labware (e.g., pipette tips, gloves, weighing paper) in a designated solid hazardous waste container.[1]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1][2]
-
Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2]
Workflow Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

